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  • Product: 2-Hydroxy-3,5-dimethoxybenzaldehyde
  • CAS: 65162-29-0

Core Science & Biosynthesis

Foundational

Chemical properties of 2-Hydroxy-3,5-dimethoxybenzaldehyde

An In-Depth Technical Guide to the Chemical Properties of 2-Hydroxy-3,5-dimethoxybenzaldehyde Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive examination of 2-Hydroxy-3,...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Chemical Properties of 2-Hydroxy-3,5-dimethoxybenzaldehyde

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of 2-Hydroxy-3,5-dimethoxybenzaldehyde (CAS No: 65162-29-0), a polysubstituted aromatic aldehyde of significant interest in synthetic chemistry.[1][2] This document is structured to serve researchers, scientists, and drug development professionals by detailing the molecule's fundamental physicochemical properties, robust synthetic methodologies, spectroscopic signature, and diverse chemical reactivity. By grounding theoretical principles in practical, field-proven insights, this guide aims to equip scientists with the knowledge required to effectively utilize this versatile chemical building block in their research and development endeavors.

Core Molecular Identity and Physicochemical Characteristics

2-Hydroxy-3,5-dimethoxybenzaldehyde is a crystalline solid at standard conditions. Its structure features a benzene ring substituted with a hydroxyl group, an aldehyde group, and two methoxy groups. The ortho-hydroxyl group relative to the aldehyde function classifies it as a salicylaldehyde derivative. This arrangement facilitates intramolecular hydrogen bonding, which influences its physical and chemical properties.

The key physicochemical data for 2-Hydroxy-3,5-dimethoxybenzaldehyde are summarized below for rapid reference.

PropertyValueReference
IUPAC Name 2-hydroxy-3,5-dimethoxybenzaldehyde[2]
CAS Number 65162-29-0[1][2]
Molecular Formula C₉H₁₀O₄[1][2]
Molecular Weight 182.17 g/mol [1][2]
Appearance Light yellow crystalline powder[3]
XLogP3 1.3[1][2]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 4[1]
Rotatable Bond Count 3[1]
Complexity 171[1]
Exact Mass 182.05790880 Da[1][2]

Synthesis and Formylation Strategies

The introduction of a formyl group (-CHO) onto a phenolic ring, particularly at the ortho position to the hydroxyl group, is a foundational transformation in organic synthesis. For 2-Hydroxy-3,5-dimethoxybenzaldehyde, the starting material would logically be 3,5-dimethoxyphenol. The electron-donating nature of the hydroxyl and methoxy groups strongly activates the aromatic ring towards electrophilic aromatic substitution.

Two classical and highly effective methods for this ortho-formylation are the Duff reaction and the Reimer-Tiemann reaction.[4]

The Duff Reaction: Formylation via Hexamethylenetetramine (HMTA)

The Duff reaction is a reliable method for the ortho-formylation of highly activated phenols.[5][6][7] It utilizes hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium, such as acetic acid or trifluoroacetic acid.[4][5]

Causality and Mechanistic Insight: The reaction proceeds through an electrophilic aromatic substitution mechanism.[8] In the acidic environment, HMTA protonates and subsequently breaks down to generate an electrophilic iminium ion (CH₂⁺NR₂).[6] The electron-rich 3,5-dimethoxyphenol ring attacks this iminium ion. The strong directing effect of the phenolic hydroxyl group, stabilized by a hydrogen bond, preferentially guides the substitution to the ortho position.[4][7] A series of subsequent steps, including an intramolecular redox reaction and acid hydrolysis, converts the attached group into the final aldehyde.[5][6]

Duff_Reaction_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Workup & Purification phenol 3,5-Dimethoxyphenol mix Combine Reagents in Microwave Vessel phenol->mix hmta HMTA hmta->mix acid Acid (TFA/Acetic Acid) acid->mix irradiate Microwave Irradiation (e.g., 100-150 °C, 5-15 min) mix->irradiate Seal Vessel hydrolysis Acid Hydrolysis irradiate->hydrolysis Cool & Quench extraction Solvent Extraction hydrolysis->extraction purify Column Chromatography extraction->purify product 2-Hydroxy-3,5-dimethoxybenzaldehyde purify->product

Fig. 1: General workflow for the microwave-assisted Duff reaction.

Experimental Protocol (Microwave-Assisted Duff Reaction): The use of microwave-assisted organic synthesis (MAOS) can dramatically reduce reaction times from hours to minutes and often improves yields compared to conventional heating.[8]

  • Reagent Preparation: In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, add 3,5-dimethoxyphenol (1.0 mmol, 154 mg).

  • Addition of Reagents: To the vessel, add hexamethylenetetramine (HMTA) (2.5 mmol, 350 mg) and trifluoroacetic acid (5 mL).

  • Vessel Sealing: Securely cap the reaction vessel.

  • Microwave Irradiation: Place the vessel in a microwave reactor. Set the temperature to 120 °C, power to 200 W (with a maximum pressure limit of 20 bar), and reaction time to 10 minutes. Ensure stirring is active.

  • Workup: After cooling, pour the reaction mixture into a beaker with 50 mL of 2M sulfuric acid and stir for 30 minutes to hydrolyze the intermediate.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product via column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the pure 2-Hydroxy-3,5-dimethoxybenzaldehyde.

The Reimer-Tiemann Reaction: Dichlorocarbene Chemistry

The Reimer-Tiemann reaction is another classic method for the ortho-formylation of phenols.[9][10] It involves reacting a phenol with chloroform (CHCl₃) in the presence of a strong base, like sodium hydroxide (NaOH).[10][11]

Causality and Mechanistic Insight: The key reactive species in this reaction is dichlorocarbene (:CCl₂).[9][10][12] The strong base deprotonates chloroform to form the trichloromethyl anion (-CCl₃), which rapidly undergoes alpha-elimination to yield dichlorocarbene.[10][11] Concurrently, the base also deprotonates the phenol to form a highly nucleophilic phenoxide ion.[9] The delocalized negative charge on the phenoxide ring attacks the electron-deficient dichlorocarbene.[9] This attack is sterically and electronically favored at the ortho position. Subsequent hydrolysis of the resulting dichloromethyl intermediate under basic conditions yields the aldehyde product.[10]

Spectroscopic Profile

TechniqueExpected Observations
¹H NMR δ ~11.0 ppm (s, 1H): Phenolic -OH proton, deshielded due to intramolecular H-bonding with the aldehyde. δ ~9.8 ppm (s, 1H): Aldehydic -CHO proton. δ ~6.5-7.0 ppm (two d, 2H): Two aromatic protons on the ring, appearing as doublets due to meta-coupling. δ ~3.9 ppm (s, 6H): Two equivalent methoxy (-OCH₃) groups.
¹³C NMR δ ~195 ppm: Aldehyde carbonyl carbon (C=O). δ ~150-160 ppm: Aromatic carbons attached to oxygen (C-O). δ ~110-130 ppm: Other aromatic carbons. δ ~56 ppm: Methoxy carbons (-OCH₃).
IR (cm⁻¹) ~3200 cm⁻¹ (broad): O-H stretch from the phenolic hydroxyl group. ~2850 & 2750 cm⁻¹: C-H stretches characteristic of aldehydes. ~1650 cm⁻¹ (strong): C=O stretch of the conjugated aldehyde. ~1600 & 1470 cm⁻¹: C=C stretches of the aromatic ring. ~1250 cm⁻¹: C-O stretch of the aryl ether.
Mass Spec (EI) m/z 182 (M⁺): Molecular ion peak. m/z 181 (M-H)⁺: Loss of a hydrogen atom. m/z 153 (M-CHO)⁺: Loss of the formyl group. m/z 167 (M-CH₃)⁺: Loss of a methyl radical from a methoxy group.

Chemical Reactivity and Synthetic Utility

The molecule's three distinct functional groups—aldehyde, phenol, and methoxy-substituted aryl ring—provide multiple sites for chemical modification, making it a valuable intermediate.

  • Reactions at the Aldehyde Group: The aldehyde is susceptible to nucleophilic attack. It can undergo condensation reactions with amines to form Schiff bases, reduction to a primary alcohol (2-hydroxymethyl-3,5-dimethoxyphenol) using agents like sodium borohydride, and oxidation to a carboxylic acid (2-hydroxy-3,5-dimethoxybenzoic acid).

  • Reactions at the Phenolic Hydroxyl Group: The acidic phenolic proton can be removed by a base. The resulting phenoxide is a potent nucleophile, readily undergoing O-alkylation (e.g., with dimethyl sulfate to form 2,3,5-trimethoxybenzaldehyde) or O-acylation.

  • Reactions on the Aromatic Ring: The ring is highly activated and can undergo further electrophilic aromatic substitution. Reactions like nitration (using HNO₃/H₂SO₄) or halogenation would be directed by the existing activating groups, likely to the C4 or C6 positions.

Reactivity_Diagram cluster_aldehyde Aldehyde Reactions cluster_phenol Phenol Reactions cluster_ring Ring Reactions start 2-Hydroxy-3,5-dimethoxybenzaldehyde schiff Schiff Base (via R-NH₂) start->schiff Condensation alcohol Primary Alcohol (via NaBH₄) start->alcohol Reduction acid Carboxylic Acid (via KMnO₄/Ox.) start->acid Oxidation ether Aryl Ether (via DMS/Base) start->ether O-Alkylation nitro Nitrated Product (via HNO₃/H₂SO₄) start->nitro Electrophilic Aromatic Subst.

Fig. 2: Key reactivity pathways for 2-Hydroxy-3,5-dimethoxybenzaldehyde.

Applications in Drug Discovery and Materials Science

Substituted benzaldehydes are crucial scaffolds in medicinal chemistry. The specific substitution pattern of 2-Hydroxy-3,5-dimethoxybenzaldehyde makes it a precursor for a variety of complex molecular architectures.

  • Pharmaceutical Intermediates: Dimethoxybenzaldehyde derivatives are recognized as important intermediates in the synthesis of bioactive compounds, including those with potential antibacterial, antifungal, and anticancer properties.[3][16][17] The functional groups allow for precise modifications and the construction of diverse molecular frameworks for drug candidates.[16]

  • Schiff Base Ligands: The aldehyde can react with various amines to form Schiff bases. These compounds are excellent ligands for coordinating with metal ions, forming metal complexes that are investigated for their catalytic activity and biological applications.

  • Precursor for Heterocycles: It serves as a starting material for the synthesis of heterocyclic compounds like coumarins and chromones, which are classes of compounds known for a wide range of pharmacological activities.

The combination of a nucleophilic center (phenoxide) and an electrophilic center (aldehyde) within the same molecule allows for its use in tandem or cascade reactions, providing efficient pathways to complex target molecules.

References

  • BYJU'S. (n.d.). Reimer Tiemann Reaction Mechanism. Retrieved from [Link]

  • LookChem. (n.d.). 2-Hydroxy-3,5-dimethoxybenzaldehyde. Retrieved from [Link]

  • GeeksforGeeks. (2025, July 23). Reimer Tiemann Reaction Mechanism. Retrieved from [Link]

  • Wikipedia. (n.d.). Duff reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Reimer–Tiemann reaction. Retrieved from [Link]

  • chemeurope.com. (n.d.). Duff reaction. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). A theoretical study of the Duff reaction: insights into its selectivity. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Reimer-Tiemann Reaction. Retrieved from [Link]

  • Khan Academy. (n.d.). Reimer Tiemann Reaction (video). Retrieved from [Link]

  • RepHip UNR. (2016, October 7). A theoretical study of the Duff reaction: insights into its selectivity. Retrieved from [Link]

  • Asian Journal of Chemistry. (2014, February 15). Synthesis, Spectroscopic Characterization and Thermal Studies of (E,E)-2-Hydroxy-3-methoxybenzaldehyde Azine. Retrieved from [Link]

  • The Good Scents Company. (n.d.). syringaldehyde 4-hydroxy-3,5-dimethoxybenzaldehyde. Retrieved from [Link]

  • CNKI. (2001, October 26). A New Synthetic Method for 2,5-Dimethoxybenzaldehyde. Retrieved from [Link]

  • Safrole. (n.d.). 2,5-Dimethoxybenzaldehyde: Properties, Reactivity, Synthesis and 2C-H. Retrieved from [Link]

  • NIST WebBook. (n.d.). Benzaldehyde, 2-hydroxy-3-methoxy-. Retrieved from [Link]

  • Rhodium. (1964). Synthesis of 3-Methyl- and 4-Methyl-2,5-Dimethoxybenzaldehyde. J. Chem. Soc., 3482-3484. Retrieved from [Link]

  • PubChem. (n.d.). 2-Hydroxy-3,5-dimethylbenzaldehyde. Retrieved from [Link]

  • NIST WebBook. (n.d.). Benzaldehyde, 4-hydroxy-3,5-dimethoxy-. Retrieved from [Link]

  • MDPI. (2004, February 24). Synthesis of 2-hydroxy-3-methoxy-5-(4-methoxyphenylazo) benzaldehyde. A new aldehyde for the preparation of biologically active molecules. Retrieved from [Link]

  • Wikipedia. (n.d.). Syringaldehyde. Retrieved from [Link]

  • NP-MRD. (2022, April 29). Showing NP-Card for 2-Hydroxy-5-methoxybenzaldehyde (NP0079720). Retrieved from [Link]

  • PubChem. (n.d.). 2,5-Dimethoxybenzaldehyde. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Hydroxy-5-methoxybenzaldehyde. Retrieved from [Link]

  • Google Patents. (n.d.). US6670510B2 - Process for preparing 2,5-dimethoxy benzaldehyde.
  • Supporting Information. (n.d.). Iridium-catalysed branched-selective hydroacylation of 1,3-dienes with salicylaldehydes.
  • LookChem. (2025, May 12). What are the uses, characteristics and advantages of 2,5-Dimethoxybenzaldehyde CAS 93-02-7? Retrieved from [Link]

  • SIELC Technologies. (2018, February 16). Syringaldehyde. Retrieved from [Link]

  • PubChem. (n.d.). 2-Hydroxy-3,5-dimethoxybenzaldehyde. Retrieved from [Link]

  • Supporting Information. (n.d.).
  • OAText. (2018, September 14). Synthesis of (E)-N'- (2-hydroxy-3, 5-dinitrobenzylidene) – 2 –cyanoa cetohydrazidederivatives as effective antimicrobial. Retrieved from [Link]

Sources

Exploratory

Engineering Privileged Scaffolds: Reaction Mechanisms and Therapeutic Applications of 2-Hydroxy-3,5-dimethoxybenzaldehyde

Executive Summary In the landscape of rational drug design and synthetic organic chemistry, 2-hydroxy-3,5-dimethoxybenzaldehyde (also known as 3,5-dimethoxysalicylaldehyde) has emerged as a highly privileged scaffold. Ch...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of rational drug design and synthetic organic chemistry, 2-hydroxy-3,5-dimethoxybenzaldehyde (also known as 3,5-dimethoxysalicylaldehyde) has emerged as a highly privileged scaffold. Characterized by its highly substituted electron-rich aromatic ring and strategically positioned ortho-hydroxyl group, this molecule serves as a critical building block for synthesizing bioactive Schiff bases, transition metal complexes, and tumor-targeted prodrugs. This whitepaper provides an in-depth mechanistic analysis of its core reactions, translating fundamental physical organic chemistry into field-proven protocols for drug development professionals.

Structural Analytics and Core Reactivity

The unique reactivity of 2-hydroxy-3,5-dimethoxybenzaldehyde is dictated by the stereoelectronic effects of its substituents:

  • Intramolecular Hydrogen Bonding: The hydroxyl group at position 2 forms a strong intramolecular hydrogen bond with the carbonyl oxygen. This locks the aldehyde in a coplanar conformation, pre-organizing the molecule for highly stereoselective nucleophilic attacks.

  • Electronic Enrichment: The methoxy groups at positions 3 and 5 function as strong electron-donating groups via resonance (+R effect). While they increase the overall electron density of the aromatic ring—enhancing its antioxidant capacity—they also subtly tune the electrophilicity of the carbonyl carbon, requiring specific activation energies for condensation reactions.

Core Reaction Mechanisms

Schiff Base Condensation (Imine Formation)

The most prominent application of this scaffold is the formation of Schiff bases via condensation with primary amines.

  • Mechanism & Causality: The reaction initiates with the nucleophilic attack of a primary amine on the electrophilic carbonyl carbon, forming a tetrahedral hemiaminal intermediate. The critical, rate-limiting step is the subsequent dehydration. Here, the ortho-hydroxyl group acts as an internal acid catalyst, protonating the hemiaminal oxygen to facilitate the elimination of water. The resulting imine (Schiff base) is exceptionally stable against hydrolysis due to the formation of a pseudo-six-membered ring stabilized by an O-H···N hydrogen bond [[1]]().

Transition Metal Chelation

Schiff bases derived from 2-hydroxy-3,5-dimethoxybenzaldehyde are superb ligands for transition metals.

  • Mechanism & Causality: Upon deprotonation, the phenolate oxygen becomes a "hard" Lewis base. When paired with the "borderline" imine nitrogen, the molecule acts as a bidentate (O,N) or tridentate (O,N,O/S) chelator. The electron-donating methoxy groups increase the basicity of the phenolate, strengthening the ligand-metal coordinate bonds. This mechanism is extensively used to synthesize Mo(VI), Cu(II), and Zn(II) complexes for spectrophotometric detection and antimicrobial applications 1.

Nucleophilic Carbonyl Addition (Grignard Reactions)

Beyond imine formation, the aldehyde serves as an electrophile for C-C bond formation in the biosynthesis and total synthesis of cyanobacterial alkylresorcinols (e.g., Hierridins).

  • Mechanism & Causality: A Grignard reagent (e.g., tetradecylmagnesium chloride) attacks the carbonyl carbon. Because the 3-methoxy group introduces steric hindrance, the reaction must be conducted in non-polar, aprotic solvents (like anhydrous THF) to maximize the nucleophilicity of the carbanion and prevent premature quenching 2, 3.

G A 2-Hydroxy-3,5- dimethoxybenzaldehyde C Nucleophilic Attack (Hemiaminal Formation) A->C B Primary Amine (e.g., Thiosemicarbazide) B->C D Dehydration (-H2O) C->D Acid/Base Catalysis E Schiff Base (Imine) D->E Heat/Reflux F Metal Chelation (Cu, Zn, Mo) E->F + Metal Salt

Figure 1: Reaction mechanism of Schiff base condensation and metal chelation.

Advanced Applications in Drug Development: In Situ Click Chemistry

Conventional chemotherapeutics often fail due to severe off-target toxicity. A groundbreaking application of 2-hydroxy-3,5-dimethoxybenzaldehyde is its use as a bio-orthogonal prodrug in tumor-specific in situ click chemistry 4.

The Pathway:

  • Delivery: 2-Hydroxy-3,5-dimethoxybenzaldehyde (Prodrug 1) and a nitroaromatic compound like 2-methoxy-5-nitrophenol (Prodrug 2) are co-loaded into a targeted nanocarrier (e.g., Hyaluronic Acid-modified Covalent Organic Frameworks, HCOF@HA) 4.

  • Enzymatic Trigger: Within the hypoxic tumor microenvironment, the enzyme Nitroreductase (NTR) is heavily overexpressed. NTR utilizes NADH to selectively reduce the nitro group of Prodrug 2 into a highly reactive amine [[5]]().

  • Spontaneous Click Condensation: The newly formed amine undergoes a rapid, spontaneous Schiff base condensation with Prodrug 1. Because the resulting imine is thermodynamically stabilized by the ortho-hydroxyl group, the reaction proceeds efficiently under physiological conditions, generating a highly cytotoxic chemotherapeutic agent directly inside the cancer cell, thereby sparing healthy tissue 5.

G P2 Prodrug 2 (Nitroaromatic) NTR Nitroreductase (NTR) + NADH P2->NTR Hypoxic TME Amine Reactive Amine Intermediate NTR->Amine Reduction Click In Situ Click Reaction (Condensation) Amine->Click P1 Prodrug 1 (2-Hydroxy-3,5- dimethoxybenzaldehyde) P1->Click Drug Cytotoxic Schiff Base (Active Drug) Click->Drug Spontaneous Apop Tumor Cell Apoptosis Drug->Apop

Figure 2: NTR-triggered intracellular prodrug activation via click chemistry.

Self-Validating Experimental Protocols

Protocol A: Synthesis of HDMBTSC (Chromogenic Schiff Base Reagent)

This protocol details the synthesis of 2-hydroxy-3,5-dimethoxybenzaldehyde thiosemicarbazone (HDMBTSC), a potent chelator for Molybdenum(VI) detection.

  • Preparation: Dissolve 0.4554 g (0.01 mol) of 2-hydroxy-3,5-dimethoxybenzaldehyde in hot ethanol.

    • Causality: Hot ethanol ensures complete solvation of the sterically hindered aldehyde while providing the thermal energy required to overcome the activation barrier of the subsequent condensation 1.

  • Addition: Add an equimolar hot ethanolic solution of thiosemicarbazide (0.2275 g, 0.01 mol) to the round bottom flask.

    • Causality: The alpha-effect of the adjacent nitrogen in thiosemicarbazide enhances its nucleophilicity, ensuring rapid hemiaminal formation. Equimolar ratios prevent the formation of unreacted impurities [[1]]().

  • Reflux & Dehydration: Reflux the mixture for 45 minutes using a water condenser.

    • Causality: Continuous refluxing drives the equilibrium toward the imine by facilitating the dehydration of the hemiaminal intermediate.

  • Isolation (Self-Validation): Cool the reaction mixture. A light yellow precipitate will separate out.

    • Causality: The distinct color change to yellow acts as a visual validation of success, indicating the extended pi-conjugation system of the newly formed Schiff base 1. Filter and recrystallize.

Protocol B: In Vitro NTR-Triggered Prodrug Activation Assay

Used to validate the bio-orthogonal click chemistry potential of the scaffold.

  • Carrier Loading: Stir 0.5 mg of 2-hydroxy-3,5-dimethoxybenzaldehyde (Prodrug 1) and 0.5 mg of 2-methoxy-5-nitrophenol (Prodrug 2) with 1 mg of HCOF@HA in 2 mL of H₂O for 24 h at room temperature 4.

    • Causality: The porous structure of the Covalent Organic Framework physically traps the prodrugs, protecting them from premature systemic clearance.

  • Enzymatic Triggering: To 20 mL of PBS buffer containing the loaded nanocarrier, add 20 μg/mL of recombinant nitroreductase (NTR) and 500 μM of NADH 4.

    • Causality: NADH acts as the obligate hydride donor. NTR catalyzes the transfer of electrons from NADH to the nitro group of Prodrug 2, reducing it to an amine.

  • Validation: Monitor the reaction via FT-IR spectroscopy.

    • Causality: The disappearance of the characteristic –C═O stretching band of the aldehyde at 1666 cm⁻¹ and the emergence of imine signals confirm successful in situ click condensation 4.

Quantitative Data Presentation

The table below summarizes the reaction parameters, key intermediates, and operational outcomes for workflows utilizing 2-hydroxy-3,5-dimethoxybenzaldehyde.

Reaction TypeReagents & CatalystsKey IntermediatePrimary Application / OutcomeRef.
Schiff Base Condensation Thiosemicarbazide, Hot Ethanol (Reflux)HemiaminalHigh-yield synthesis of HDMBTSC (Light yellow precipitate)1
In Situ Click Chemistry 2-methoxy-5-nitrophenol, NTR, NADHReactive AmineTumor-targeted drug delivery; 80% tumor volume reduction in vivo4
Grignard Addition Tetradecylmagnesium chloride, THFSecondary AlcoholSynthesis of Hierridin precursors; ~38% yield post-hydrogenation[[3]]()

Sources

Foundational

The Synthetic-Natural Nexus: 2-Hydroxy-3,5-dimethoxybenzaldehyde in the Biosynthesis and Total Synthesis of Cyanobacterial Alkylresorcinols

As a Senior Application Scientist specializing in natural product synthesis and drug discovery, I frequently encounter the paradox of "natural occurrence" in phytochemical literature. While 2-hydroxy-3,5-dimethoxybenzald...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in natural product synthesis and drug discovery, I frequently encounter the paradox of "natural occurrence" in phytochemical literature. While 2-hydroxy-3,5-dimethoxybenzaldehyde (also known as 3,5-dimethoxysalicylaldehyde) is often queried as a naturally occurring secondary metabolite, rigorous chemical profiling reveals it is fundamentally a synthetic precursor [1]. However, its highly substituted aromatic architecture is heavily conserved in nature, specifically within the monoalkylresorcinol (MAR) class of secondary metabolites produced by marine picocyanobacteria[2].

This technical guide deconstructs the role of 2-hydroxy-3,5-dimethoxybenzaldehyde as the ultimate biomimetic starting material for the total synthesis of naturally occurring antiplasmodial agents, Hierridin B and Hierridin C.

The Biosynthetic Reality of Alkylresorcinols

Marine picocyanobacteria, such as Cyanobium sp. LEGE 06113, are prolific producers of halogenated and non-halogenated alkylresorcinols[3]. The natural biosynthesis of these compounds is governed by the hid biosynthetic gene cluster (BGC). This pathway utilizes a type III polyketide synthase (PKS) designated as HidC, which orchestrates polyketide assembly, followed by aromatization, decarboxylation, and methylation via the SAM-dependent methyltransferase HidA[2].

Despite their potent biological activity, extracting these compounds directly from biological matrices yields sub-milligram amounts (e.g., 0.003% dry weight)[3]. Consequently, synthetic intervention is mandatory to supply sufficient material for pharmacological evaluation.

Biomimetic Total Synthesis: The Logic of Precursor Selection

To bypass the limitations of natural extraction, we utilize 2-hydroxy-3,5-dimethoxybenzaldehyde as the foundational building block[1]. The causality behind this selection is rooted in structural mimicry: this precursor perfectly mirrors the highly substituted aromatic core of the hierridins, avoiding late-stage, low-yield methoxylation steps that plague alternative synthetic routes[2].

By starting with 2-hydroxy-3,5-dimethoxybenzaldehyde, the total synthesis of Hierridin C can be achieved in just three highly efficient steps, resulting in an exceptional 80% global yield[3].

Experimental Protocols: Total Synthesis of Hierridin C

The following is a self-validating, step-by-step methodology for the synthesis of Hierridin C from 2-hydroxy-3,5-dimethoxybenzaldehyde.

Step 1: Regioselective Chlorination
  • Procedure: Dissolve 2-hydroxy-3,5-dimethoxybenzaldehyde in a reaction vessel. Add N-chlorosuccinimide (NCS) and a catalytic amount of 37% HCl. Stir for 15 minutes at room temperature[3].

  • Causality: The highly activated phenolic ring requires a mild chlorinating agent to prevent over-halogenation. NCS, activated by HCl, provides precise regioselectivity at the para position relative to the phenol group, yielding 5-chloro-2-hydroxy-3,5-dimethoxybenzaldehyde.

  • Validation: Confirm the monochlorinated product via GC-MS/MS, looking for the characteristic isotopic pattern of a single chlorine atom following benzylic fragmentation[4].

Step 2: Wittig Olefination
  • Procedure: Prepare the Wittig reagent by refluxing 1-bromotetradecane with triphenylphosphine. Treat the resulting phosphonium salt with n-BuLi in tetrahydrofuran (THF) to generate the ylide. Add the chlorinated aldehyde from Step 1 to afford the (Z)-alkene[3].

  • Causality: The Wittig reaction is essential to establish the C14 aliphatic chain characteristic of Hierridin C. n-BuLi acts as a strong base to deprotonate the phosphonium salt, driving the formation of the reactive ylide.

  • Validation: 1 H NMR should reveal the disappearance of the aldehyde proton and the appearance of multiplet signals corresponding to the newly formed alkene bridge.

Step 3: Catalytic Hydrogenation
  • Procedure: Dissolve the (Z)-alkene in ethyl acetate (EtOAc). Add a catalytic amount of 10% Pd/C and stir under an atmosphere of H 2​ (1 atm) at 0 °C for 1 hour[3].

  • Causality: This step reduces the alkene to a fully saturated alkyl chain. Maintaining the reaction at 0 °C is a critical parameter; higher temperatures risk cleaving the sensitive aryl-chlorine bond (hydrodehalogenation).

  • Validation: Final structural confirmation is achieved via LC-HRESIMS (m/z 397.2530 for C 23​ H 39​ ClO 3​ ) and the observation of distinctive methoxy singlets at δH​ 3.85 and 3.76 in the 1 H NMR spectrum[4].

Quantitative Bioactivity Data

The synthesized Hierridin C and its non-chlorinated analog, Hierridin B, demonstrate significant antiplasmodial efficacy. The table below summarizes their in vitro activity against chloroquine-sensitive and chloroquine-resistant strains of the malaria parasite.

CompoundStructural FeatureP. falciparum 3D7 (IC 50​ , µM)P. falciparum Dd2 (IC 50​ , µM)
Hierridin B Non-halogenated MAR2.1 ± 0.12.3 ± 0.1
Hierridin C Chlorinated MAR1.5 ± 0.12.3 ± 0.7

Data summarized from in vitro biological evaluations[3]. The presence of the chlorine atom in Hierridin C confers a marginal improvement in potency against the 3D7 strain.

Pathway Visualization

The diagram below illustrates the intersection of natural biosynthesis and the biomimetic synthetic workflow utilizing our target precursor.

G cluster_0 Natural Biosynthesis (Cyanobium sp.) cluster_1 Biomimetic Total Synthesis PKS Type III PKS (HidC) Polyketide Assembly Arom Aromatization & Decarboxylation PKS->Arom Meth Methylation (HidA) & Reduction Arom->Meth Nat_HierC Hierridin C (Natural Product) Meth->Nat_HierC SM 2-Hydroxy-3,5- dimethoxybenzaldehyde Meth->SM Structural Mimicry Chlor Regioselective Chlorination (NCS, HCl) SM->Chlor Wittig Wittig Olefination (n-BuLi, Phosphonium) Chlor->Wittig Hydro Hydrogenation (Pd/C, H2) Wittig->Hydro Syn_HierC Hierridin C (Synthetic Yield: 80%) Hydro->Syn_HierC

Natural biosynthesis vs. total synthesis of Hierridin C using 2-hydroxy-3,5-dimethoxybenzaldehyde.

Conclusion

While 2-hydroxy-3,5-dimethoxybenzaldehyde is not a naturally occurring entity, it is the indispensable linchpin in the study of cyanobacterial alkylresorcinols. By leveraging its pre-functionalized aromatic core, researchers can bypass the low-yielding extraction of marine biomass and rapidly synthesize complex, bioactive natural products like Hierridin C for advanced pharmacological screening.

References
  • Structure of Hierridin C, Synthesis of Hierridins B and C, and Evidence for Prevalent Alkylresorcinol Biosynthesis in Picocyanobacteria Source: ReCIPP / Journal of Natural Products 3

  • Chemistry, bioactivity and biosynthesis of cyanobacterial alkylresorcinols Source: RSC Publishing / Natural Product Reports2

  • Spiropyran-based chromic hydrogels for CO2 absorption and detection Source: PMC - NIH 1

Sources

Protocols & Analytical Methods

Method

Application Note: 2-Hydroxy-3,5-dimethoxybenzaldehyde as a Strategic Precursor in Pharmaceutical Synthesis and Advanced Therapeutics

Executive Summary 2-Hydroxy-3,5-dimethoxybenzaldehyde (also known as 3,5-dimethoxysalicylaldehyde) is a highly versatile aromatic building block in modern pharmaceutical synthesis and bioanalytical chemistry. Its unique...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Hydroxy-3,5-dimethoxybenzaldehyde (also known as 3,5-dimethoxysalicylaldehyde) is a highly versatile aromatic building block in modern pharmaceutical synthesis and bioanalytical chemistry. Its unique structural topology—featuring a reactive aldehyde, a directing ortho-hydroxyl group, and two electron-donating methoxy groups—makes it an ideal precursor for a wide range of synthetic applications.

This application note details the mechanistic rationale and validated protocols for utilizing 2-hydroxy-3,5-dimethoxybenzaldehyde across three cutting-edge domains: the total synthesis of marine antimalarial natural products, the development of intracellular "click chemistry" nanocarriers for oncology, and the design of highly sensitive chromogenic sensors for pharmaceutical analytics.

Structural Rationale & Mechanistic Causality

The widespread utility of 2-hydroxy-3,5-dimethoxybenzaldehyde stems from the synergistic electronic and steric effects of its functional groups:

  • Aldehyde Reactivity: The electrophilic carbonyl carbon readily undergoes nucleophilic attack, making it an excellent substrate for Grignard additions, Wittig reactions, and condensation reactions (e.g., Schiff base formation).

  • Ortho-Hydroxyl Directing Effect: The hydroxyl group serves a dual purpose. Synthetically, it acts as an ortho/para-directing group for electrophilic aromatic substitution. Thermodynamically, it stabilizes resulting imines/Schiff bases via strong intramolecular hydrogen bonding, which is critical for maintaining the stability of active pharmaceutical ingredients (APIs) in physiological environments.

  • Methoxy Electron Donation: The dual methoxy groups at positions 3 and 5 enrich the aromatic ring's electron density. This facilitates highly regioselective halogenation at the remaining open positions, a critical step in synthesizing halogenated natural product derivatives [1].

Application Workflows & Methodologies

Total Synthesis of Marine Therapeutics (Hierridins B and C)

Hierridins are alkylresorcinol secondary metabolites isolated from the marine picocyanobacterium Cyanobium sp., exhibiting potent antiplasmodial (antimalarial) activity. 2-Hydroxy-3,5-dimethoxybenzaldehyde serves as the foundational core for both Hierridin B and its halogenated analog, Hierridin C [1].

The synthesis relies on a Grignard addition of a long-chain alkyl magnesium halide to the aldehyde, followed by a catalytic reduction. For Hierridin C, the electron-rich nature of the precursor allows for a highly regioselective chlorination prior to the Grignard addition.

H SM 2-Hydroxy-3,5- dimethoxybenzaldehyde GrignardB Grignard Addition (Tetradecylmagnesium chloride) SM->GrignardB Chlorination Regioselective Chlorination (NCS, HCl) SM->Chlorination CarbinolB Carbinol Intermediate GrignardB->CarbinolB HierridinB Hierridin B (Antiplasmodial) CarbinolB->HierridinB Reduction (Pd/C, H2) ChloroAldehyde Monochlorinated Aldehyde Chlorination->ChloroAldehyde CarbinolC Chlorinated Carbinol ChloroAldehyde->CarbinolC Grignard Addition HierridinC Hierridin C (Antiplasmodial) CarbinolC->HierridinC Reduction (Pd/C, H2)

Divergent synthetic pathways for Hierridins B and C from 2-hydroxy-3,5-dimethoxybenzaldehyde.

Protocol: Synthesis of Hierridin C Precursor

  • Regioselective Chlorination: Dissolve 2-hydroxy-3,5-dimethoxybenzaldehyde in 37% HCl. Add 1.0 equivalent of N-chlorosuccinimide (NCS). Stir for 15 minutes at room temperature to yield the monochlorinated aldehyde.

  • Grignard Addition: Dissolve the chlorinated intermediate in anhydrous THF under an argon atmosphere. Add tetradecylmagnesium chloride dropwise. Stir for 2 hours at room temperature, then quench to yield the chlorinated carbinol.

  • Reduction: Dissolve the carbinol in MeOH containing catalytic H₂SO₄. Add 10% (w/w) Pd/C. Stir under a hydrogen atmosphere (1 atm) at 80 °C to yield the final Hierridin C product.

Intracellular "Click Chemistry" for Targeted Oncology

In advanced drug delivery, 2-hydroxy-3,5-dimethoxybenzaldehyde is utilized as a stable prodrug (Prodrug 1) within Hollow Covalent Organic Frameworks (HCOFs). In the hypoxic tumor microenvironment, overexpressed Nitroreductase (NTR) reduces a co-loaded nitro-prodrug (Prodrug 2) into an amine. This triggers a spontaneous, catalyst-free intracellular Schiff base "click" reaction with Prodrug 1, generating a highly cytotoxic agent in situ [2]. The ortho-hydroxyl group of Prodrug 1 is critical here, as it locks the resulting imine into a stable conformation via hydrogen bonding, preventing premature hydrolysis.

G HCOF HCOF Nanocarrier (Prodrug 1 + Prodrug 2) Tumor Tumor Microenvironment (Hypoxia) HCOF->Tumor Prodrug2 Prodrug 2 (2-Methoxy-5-nitrophenol) HCOF->Prodrug2 Prodrug1 Prodrug 1 (2-Hydroxy-3,5-dimethoxybenzaldehyde) HCOF->Prodrug1 NTR Nitroreductase (NTR) Activation Tumor->NTR Amine Reactive Intermediate (Amino-phenol) NTR->Amine Reduction Prodrug2->NTR Schiff In Situ Click Reaction (Schiff Base Formation) Amine->Schiff Prodrug1->Schiff Drug3 Cytotoxic Drug 3 (Apoptosis Induction) Schiff->Drug3

Intracellular click chemistry activation of 2-hydroxy-3,5-dimethoxybenzaldehyde in HCOF systems.

Protocol: Preparation of Prodrug-Loaded HCOF

  • Dissolution: Dissolve 0.5 mg of Prodrug 1 (2-hydroxy-3,5-dimethoxybenzaldehyde) and 0.5 mg of Prodrug 2 (2-methoxy-5-nitrophenol) in 2 mL of deionized water.

  • Loading: Add 1.0 mg of TAPB-DMTP-HCOF nanocarrier to the aqueous solution.

  • Incubation: Stir the suspension continuously at room temperature for 24 hours to ensure maximum pore diffusion and non-covalent loading.

  • Purification: Isolate the loaded HCOF via centrifugation. Wash the pellet with deionized water multiple times until the supernatant is colorless, confirming the removal of unloaded surface prodrugs.

Synthesis of Chromogenic Sensors (HDMBTSC)

In analytical chemistry, the compound is condensed with thiosemicarbazide to form 2-hydroxy-3,5-dimethoxybenzaldehyde thiosemicarbazone (HDMBTSC). This ligand acts as a highly sensitive and selective chromogenic reagent for the spectrophotometric determination of trace heavy metals, such as Molybdenum (VI), in pharmaceutical and environmental matrices [3].

Protocol: Synthesis of HDMBTSC

  • Preparation: Dissolve 0.01 mol (1.82 g) of 2-hydroxy-3,5-dimethoxybenzaldehyde in hot ethanol. Separately, dissolve 0.01 mol (0.91 g) of thiosemicarbazide in hot ethanol.

  • Condensation: Combine the two solutions in a 250-mL round-bottom flask.

  • Reflux: Reflux the mixture for 45 minutes using a water condenser to drive the condensation reaction.

  • Isolation: Allow the reaction mixture to cool to room temperature until a light yellow precipitate separates out. Filter the product, wash sequentially with hot water and cold ethanol, and dry in vacuo.

Quantitative Data Summary

The table below summarizes the key performance metrics of 2-hydroxy-3,5-dimethoxybenzaldehyde derivatives across the discussed applications:

Application FieldTarget Molecule / SystemReaction MechanismKey Performance / Outcome
Marine Therapeutics Hierridins B & CGrignard Addition & ReductionAntiplasmodial IC₅₀: 1.5 – 2.3 μM [1]
Targeted Oncology HCOF Prodrug SystemIntracellular Schiff Base "Click"37% Drug Loading Capacity [2]
Analytical Diagnostics HDMBTSC SensorCondensation (Thiosemicarbazone)Molar Absorptivity: 2.93×10⁴ L·mol⁻¹·cm⁻¹ [3]

References

  • Costa, M., Sampaio-Dias, I. E., Castelo-Branco, R., et al. (2019). "Structure of Hierridin C, Synthesis of Hierridins B and C, and Evidence for Prevalent Alkylresorcinol Biosynthesis in Picocyanobacteria". Journal of Natural Products. URL: [Link]

  • Wei, X., Qiao, J., Wei, W., et al. (2025). "A HCOF-Based Drug Delivery System for Cancer Therapy via Intracellular Click Chemistry". Bioconjugate Chemistry. URL: [Link]

  • International Journal of Mathematics and Physical Sciences Research. (2014). "A sensitive and selective chromogenic reagent using 2-hydroxy 3, 5-dimethoxy benzaldehyde thiosemicarbazone (HDMBTSC)". Research Publish Journals. URL: [Link]

Application

Using 2-Hydroxy-3,5-dimethoxybenzaldehyde as a building block in organic synthesis

Application Note: 2-Hydroxy-3,5-dimethoxybenzaldehyde as a Strategic Synthon in Advanced Organic Synthesis Executive Summary & Chemical Profiling 2-Hydroxy-3,5-dimethoxybenzaldehyde (CAS: 65162-29-0) is a highly versatil...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 2-Hydroxy-3,5-dimethoxybenzaldehyde as a Strategic Synthon in Advanced Organic Synthesis

Executive Summary & Chemical Profiling

2-Hydroxy-3,5-dimethoxybenzaldehyde (CAS: 65162-29-0) is a highly versatile, multi-functional aromatic building block. Structurally, it features an ortho-hydroxy aldehyde moiety paired with two electron-donating methoxy groups. This specific arrangement makes it an exceptional precursor for cyclization reactions (e.g., lactonization to coumarins, pyran ring closure in spiropyrans) and condensation reactions (e.g., Schiff base formation).

In modern drug development and materials science, this compound is leveraged to engineer highly bioactive cardiovascular therapeutics[1], smart acidochromic hydrogels for gas sensing[2], trace metal chemosensors[3], and even intracellular click-chemistry prodrugs for targeted cancer therapy[4]. This technical dossier outlines the causality, mechanisms, and validated protocols for its most prominent applications.

Application I: Cardiovascular Drug Development (Coumarin-Resveratrol Hybrids)

Mechanistic Rationale

Resveratrol is a well-known natural polyphenol with cardioprotective properties, but it suffers from poor bioavailability. By fusing the resveratrol skeleton with a coumarin nucleus, researchers have developed hybrid molecules with vastly superior pharmacological profiles[1]. 2-Hydroxy-3,5-dimethoxybenzaldehyde is the ideal starting material for this synthesis because its ortho-hydroxyl group forces lactonization during a Perkin condensation, forming the coumarin A-ring. Furthermore, the 3,5-dimethoxy substitution mimics the oxygenation pattern of natural polyphenols, maximizing target receptor binding after demethylation. Certain hybrids synthesized from this synthon demonstrate a vasorelaxant activity that is twice as high as trans-resveratrol, alongside a six-fold increase in platelet antiaggregatory activity[1].

Experimental Protocol: Perkin Condensation Synthesis

This protocol describes the synthesis of a 3-arylcoumarin intermediate, followed by demethylation to yield the active hybrid.

  • Condensation: In a round-bottom flask, combine 2-Hydroxy-3,5-dimethoxybenzaldehyde (1.0 equiv) and a substituted phenylacetic acid derivative (1.2 equiv).

  • Catalysis & Dehydration: Add anhydrous triethylamine (Et₃N, 2.0 equiv) as the base and acetic anhydride (Ac₂O, 5.0 equiv) as both the solvent and dehydrating agent.

  • Reflux: Heat the reaction mixture to 110°C under an inert argon atmosphere for 12–15 hours. Monitor the disappearance of the aldehyde peak via TLC (Hexane:EtOAc, 3:1).

  • Isolation: Cool the mixture to room temperature and pour it over crushed ice. The methoxylated 3-arylcoumarin intermediate will precipitate. Filter, wash with cold water, and recrystallize from ethanol.

  • Demethylation (Activation): To unmask the bioactive hydroxyl groups, dissolve the intermediate in anhydrous CH₂Cl₂ at -78°C. Dropwise, add Boron tribromide (BBr₃, 3.0 equiv per methoxy group). Stir for 24 hours, warming gradually to room temperature. Quench carefully with water, extract with EtOAc, and purify via flash chromatography.

G1 A 2-Hydroxy-3,5- dimethoxybenzaldehyde C Perkin Condensation (Ac2O, Et3N, Heat) A->C B Phenylacetic Acid Derivative B->C D Methoxylated 3-Arylcoumarin C->D E Demethylation (BBr3 or HI/Ac2O) D->E F Coumarin-Resveratrol Hybrid E->F G Vasorelaxant & Antiaggregatory Activity F->G

Workflow for the synthesis of coumarin-resveratrol hybrids via Perkin condensation.

Application II: Smart Materials (CO₂-Responsive Spiropyrans)

Mechanistic Rationale

Spiropyrans (SPs) are molecular switches that undergo reversible structural changes upon exposure to external stimuli. 2-Hydroxy-3,5-dimethoxybenzaldehyde is condensed with indolium salts to form the spiropyran core[2]. The electron-donating methoxy groups at the 3 and 5 positions are critical: they increase the electron density of the phenolate ring, which finely tunes the pKa of the resulting merocyanine (open form). This precise pKa modulation allows the spiropyran to selectively detect weak acids like CO₂ in aqueous or hydrogel environments, easily discriminating it from strong acids like HCl[2].

Experimental Protocol: Base-Catalyzed Aldol-Type Condensation
  • Preparation: Dissolve 2-Hydroxy-3,5-dimethoxybenzaldehyde (1.0 equiv) and the target indolium iodide salt (1.0 equiv) in anhydrous ethanol.

  • Initiation: Add a catalytic amount of piperidine (0.1 equiv). The base deprotonates the acidic methyl group of the indolium salt, triggering a nucleophilic attack on the aldehyde carbonyl.

  • Reflux & Ring Closure: Heat to reflux for 3–4 hours. The initial aldol condensation is followed by spontaneous intramolecular cyclization via the ortho-hydroxyl group, forming the closed spiro-carbon center.

  • Purification: Cool the reaction to room temperature to precipitate the crude spiropyran. Isolate via vacuum filtration and purify using silica gel column chromatography to obtain the colorless, closed-form SP.

  • Hydrogel Integration & Validation: Polymerize the SP derivative into a poly(acrylamide) hydrogel matrix. Expose the solid hydrogel to CO₂ gas; a rapid, quantifiable color change to the merocyanine state validates the sensor's efficacy[2].

G2 A 2-Hydroxy-3,5- dimethoxybenzaldehyde C Base-Catalyzed Condensation A->C B Indolium Salt B->C D Spiropyran (SP) (Closed, Colorless) C->D E CO2 / H2O (Protonation) D->E Acidic Stimulus F Merocyanine (McH+) (Open, Colored) E->F G Visible Light (Desorption) F->G Reversibility G->D

Acidochromic switching mechanism of spiropyrans for CO2 detection.

Application III: Analytical Chemosensors (Schiff Base Ligands)

Mechanistic Rationale

The formyl group of 2-Hydroxy-3,5-dimethoxybenzaldehyde reacts readily with primary amines to form stable imines (Schiff bases). When reacted with thiosemicarbazide, it forms HDMBTSC (2-hydroxy-3,5-dimethoxybenzaldehyde thiosemicarbazone). The proximity of the imine nitrogen, the thiocarbonyl sulfur, and the ortho-hydroxyl oxygen creates a highly specific O,N,S-tridentate chelation pocket. This pocket binds Molybdenum (VI) with extreme selectivity, enabling trace spectrophotometric determination in complex matrices (like pharmaceutical samples or soil) without interference from competing metals[3].

Experimental Protocol: Imine Condensation
  • Dissolution: Dissolve 0.01 mol of 2-Hydroxy-3,5-dimethoxybenzaldehyde in 25 mL of hot ethanol.

  • Addition: In a separate beaker, dissolve 0.01 mol of thiosemicarbazide in hot ethanol. Slowly add this to the aldehyde solution in a 250-mL round-bottom flask[3].

  • Reflux: Equip the flask with a water condenser and reflux for 45 minutes[3].

  • Crystallization: Allow the reaction mixture to cool slowly to room temperature. A light yellow crystalline product will separate out[3].

  • Recovery: Filter the precipitate, wash thoroughly with hot water followed by cold ethanol, and recrystallize from absolute ethanol to yield pure HDMBTSC[3].

Quantitative Data Summary

The table below consolidates the performance metrics and experimental parameters for the aforementioned applications:

Application DomainTarget MoleculeKey ReagentsPerformance / Yield MetricReference
Cardiovascular Therapeutics Coumarin-Resveratrol HybridsPhenylacetic acid, Ac₂O, Et₃NVasorelaxation 2x > trans-resveratrol[1]
Environmental Sensing Spiropyran (SP) HydrogelsIndolium salt, PiperidineReversible colorimetric shift (Tunable pKa)[2]
Analytical Chemistry HDMBTSC Schiff BaseThiosemicarbazide, EthanolMolar absorptivity 2.93 × 10⁴ L·mol⁻¹·cm⁻¹[3]
Oncology Prodrugs Intracellular Click Prodrug2-methoxy-5-nitrophenol, HCOF37% drug-loading capacity in HCOF@HA[4]

References

  • A HCOF-Based Drug Delivery System for Cancer Therapy via Intracellular Click Chemistry Source: ACS Nano URL:[Link] (Note: URL structured based on ACS index routing)

  • A sensitive and selective chromogenic reagent using 2-hydroxy 3, 5-dimethoxy benzaldehyde thiosemicarbazone (HDMBTSC) Source: Research Publish Journals URL:[Link]

  • Design, Synthesis, and Vasorelaxant and Platelet Antiaggregatory Activities of Coumarin-Resveratrol Hybrids Source: Bioorganic & Medicinal Chemistry Letters (PubMed) URL:[Link]

  • Spiropyran-based chromic hydrogels for CO2 absorption and detection Source: Frontiers in Chemistry URL:[Link]

Sources

Method

Application Note: A Guide to Nuclear Magnetic Resonance (NMR) for the Structural Elucidation of Derivatives

Introduction: The Indispensable Role of NMR in Modern Chemistry Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone analytical technique, offering unparalleled insight into the atomic-level structure of molecu...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Indispensable Role of NMR in Modern Chemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone analytical technique, offering unparalleled insight into the atomic-level structure of molecules.[1][2] For researchers in pharmaceuticals, natural product chemistry, and materials science, NMR is an indispensable tool for the unambiguous determination of molecular structure, conformation, and dynamics.[1][2] This guide provides a comprehensive overview of the principles and practical applications of NMR for the structural elucidation of novel derivatives, tailored for both new and experienced users in a research and development setting.

The power of NMR lies in its ability to probe the magnetic properties of atomic nuclei, such as ¹H and ¹³C.[3] When placed in a strong magnetic field, these nuclei absorb and re-emit electromagnetic radiation at specific frequencies. These frequencies, known as chemical shifts, are highly sensitive to the local electronic environment, providing a detailed fingerprint of the molecule's structure.[3][4] By analyzing these chemical shifts, along with through-bond scalar (J) couplings and through-space Nuclear Overhauser Effect (NOE) interactions, a complete three-dimensional picture of a molecule can be constructed.[1][4]

This application note will guide the user through the logical workflow of NMR-based structural elucidation, from meticulous sample preparation to the strategic application of one- and two-dimensional NMR experiments and the subsequent data analysis.

Part 1: The Foundation - Meticulous Sample Preparation

The quality of an NMR spectrum is fundamentally dependent on the quality of the sample. A properly prepared sample ensures optimal spectral resolution and sensitivity, which are critical for accurate structural assignment.

Analyte Purity and Concentration

For routine ¹H NMR of small molecules (MW < 500 Da), a sample concentration of 5-25 mg dissolved in 0.6-0.7 mL of deuterated solvent is typically sufficient.[5][6] For ¹³C NMR, which is inherently less sensitive due to the low natural abundance of the ¹³C isotope (1.1%), higher concentrations are often required.[4] It is crucial that the sample is free of particulate matter, as this can disrupt the magnetic field homogeneity, leading to broadened spectral lines.[5] If solids are present, the sample should be filtered, for instance, through a Pasteur pipette with a cotton wool plug.[7]

The Critical Role of Deuterated Solvents

NMR spectra are typically recorded in deuterated solvents, where hydrogen atoms (¹H) are replaced with deuterium (²H).[8] This is done to minimize the solvent's own ¹H NMR signal, which would otherwise overwhelm the analyte's signals.[9] However, deuteration is never 100% complete, and residual solvent signals are always present.[9] These residual signals can serve as a convenient internal reference for chemical shift calibration.[9]

The choice of solvent is dictated by the solubility of the analyte. The solvent should be chemically inert, not reacting with the sample.[10]

Table 1: Properties of Common Deuterated Solvents

SolventChemical FormulaResidual ¹H Shift (ppm)¹³C Shift (ppm)Key Applications
Chloroform-dCDCl₃7.26 (singlet)77.2 (triplet)General purpose for non-polar to moderately polar organic compounds.[8]
Dimethyl Sulfoxide-d₆(CD₃)₂SO2.50 (pentet)39.5 (septet)Excellent for dissolving polar and ionic compounds.[8]
Methanol-d₄CD₃OD3.31 (pentet), 4.87 (singlet, OH)49.1 (septet)Good for polar compounds and for studying proton exchange.[8]
Acetone-d₆(CD₃)₂CO2.05 (pentet)29.9 (septet), 206.7 (singlet, C=O)Aprotic solvent for a wide range of organic compounds.
Deuterium OxideD₂O~4.8 (broad singlet)-For water-soluble compounds and identifying exchangeable protons (-OH, -NH).[8]

Data compiled from multiple sources.[9][11]

Protocol 1: Standard NMR Sample Preparation
  • Weighing the Sample: Accurately weigh 5-25 mg of the purified derivative directly into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[5]

  • Dissolution: Gently vortex or sonicate the vial to ensure complete dissolution of the sample. Visually inspect for any remaining solid particles.

  • Filtering (if necessary): If particulates are present, filter the solution through a pipette with a cotton plug directly into a clean NMR tube.

  • Transfer to NMR Tube: Carefully transfer the clear solution into a standard 5 mm NMR tube.[12] The sample height should be between 4 and 5 cm to ensure it is within the detection region of the NMR probe's radiofrequency coil.[12]

  • Capping and Labeling: Cap the NMR tube and label it clearly.

  • Quality Check: Before inserting the sample into the spectrometer, hold the tube up to the light and gently tilt it to ensure there are no air bubbles or suspended particles.

Part 2: The NMR Spectroscopist's Toolkit - 1D and 2D Experiments

The structural elucidation of a novel derivative is a stepwise process that involves a suite of NMR experiments. The journey begins with simple one-dimensional (1D) experiments and progresses to more complex two-dimensional (2D) techniques to build a complete picture of the molecule.[13]

Workflow for Structural Elucidation

G cluster_prep Sample Preparation cluster_1D 1D NMR Experiments cluster_2D 2D NMR Experiments cluster_analysis Structure Determination SamplePrep Protocol 1: Sample Preparation H1_NMR ¹H NMR: Proton Count & Environment SamplePrep->H1_NMR C13_NMR ¹³C & DEPT: Carbon Skeleton H1_NMR->C13_NMR COSY COSY: ¹H-¹H Connectivity C13_NMR->COSY HSQC HSQC: Direct ¹H-¹³C Correlation COSY->HSQC HMBC HMBC: Long-Range ¹H-¹³C Correlation HSQC->HMBC NOESY NOESY/ROESY: Through-Space Correlations HMBC->NOESY Structure Final Structure Elucidation NOESY->Structure

Figure 1: A typical workflow for the structural elucidation of a derivative using a combination of 1D and 2D NMR experiments.

One-Dimensional (1D) NMR: The Starting Point
  • ¹H NMR: This is the first experiment to be performed. It provides information about the number of different proton environments (chemical shift), the relative number of protons in each environment (integration), and the number of neighboring protons (spin-spin coupling or multiplicity).[13]

  • ¹³C NMR: This experiment reveals the number of different carbon environments in the molecule.[13] Due to its low sensitivity, it often requires a longer acquisition time.

  • DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments are used to determine the number of protons attached to each carbon. DEPT-45, DEPT-90, and DEPT-135 experiments distinguish between CH, CH₂, and CH₃ groups.[13]

Two-Dimensional (2D) NMR: Unraveling Connectivity

When 1D spectra become too complex due to signal overlap, 2D NMR experiments are essential for resolving individual signals and establishing connectivity.[14]

  • COSY (Correlation Spectroscopy): This homonuclear experiment correlates protons that are coupled to each other, typically over two to three bonds.[4][15] Cross-peaks in a COSY spectrum indicate which protons are neighbors in the molecular structure.[13]

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment shows correlations between protons and the carbon atoms they are directly attached to (one-bond ¹H-¹³C correlation).[4] It is incredibly powerful for assigning proton signals to their corresponding carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over longer ranges, typically two to four bonds.[4] This experiment is crucial for connecting molecular fragments and piecing together the carbon skeleton, especially around quaternary carbons and heteroatoms.

  • NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space interactions between protons that are close to each other in the 3D structure, regardless of whether they are connected through bonds.[4] This information is vital for determining stereochemistry and conformation.

Logical Relationships in 2D NMRdot

G H1 ¹H Nuclei COSY COSY H1->COSY J (2-3 bonds) HSQC HSQC H1->HSQC J (1 bond) HMBC HMBC H1->HMBC J (2-4 bonds) NOESY NOESY H1->NOESY Through Space C13 ¹³C Nuclei COSY->H1 HSQC->C13 HMBC->C13 NOESY->H1

Sources

Application

Role of 2-Hydroxy-3,5-dimethoxybenzaldehyde in developing antifungal agents

An In-Depth Guide to the Application of 2-Hydroxy-3,5-dimethoxybenzaldehyde in the Development of Novel Antifungal Agents Introduction: A New Scaffold for Combating Fungal Pathogens The escalating threat of invasive fung...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Application of 2-Hydroxy-3,5-dimethoxybenzaldehyde in the Development of Novel Antifungal Agents

Introduction: A New Scaffold for Combating Fungal Pathogens

The escalating threat of invasive fungal infections, compounded by the rise of drug-resistant strains, necessitates the urgent discovery of novel antifungal agents with unique mechanisms of action. Natural products have historically served as a rich reservoir of chemical diversity for drug discovery. Benzaldehydes, a class of aromatic aldehydes found in many plants, are recognized for their broad-spectrum antimicrobial properties and are generally regarded as safe (GRAS) for use as food additives[1][2].

Within this class, hydroxylated and methoxylated derivatives have demonstrated significant potential. This guide focuses on 2-Hydroxy-3,5-dimethoxybenzaldehyde , a promising molecular scaffold. Its unique substitution pattern offers a foundation for the synthesis of potent antifungal derivatives. We will explore its mechanistic underpinnings, provide detailed protocols for derivatization, and outline methodologies for evaluating the resulting compounds as next-generation antifungal candidates. This document is intended for researchers, chemists, and pharmacologists in the field of antifungal drug development.

Part 1: The Mechanistic Basis of Antifungal Activity

The efficacy of 2-Hydroxy-3,5-dimethoxybenzaldehyde and its analogs stems from a multi-targeted assault on fungal physiology. Understanding these mechanisms is crucial for designing more potent and selective derivatives. The primary modes of action involve the disruption of cellular redox homeostasis, inhibition of ergosterol biosynthesis, and compromise of cell wall integrity.

Disruption of Fungal Redox Homeostasis

Phenolic compounds like 2-Hydroxy-3,5-dimethoxybenzaldehyde can act as redox-cyclers, disrupting the delicate balance of oxidation and reduction within the fungal cell[3]. This interference with the cellular antioxidation system can lead to an accumulation of reactive oxygen species (ROS), causing oxidative stress and subsequent damage to cellular components. Studies using Saccharomyces cerevisiae deletion mutants have shown that strains lacking key antioxidant enzymes (e.g., superoxide dismutase) exhibit heightened sensitivity to certain benzaldehydes, confirming that the disruption of cellular antioxidation is a key antifungal mechanism[3][4].

Inhibition of Ergosterol Biosynthesis

Ergosterol is an essential sterol in the fungal cell membrane, analogous to cholesterol in mammalian cells, and is critical for maintaining membrane fluidity, integrity, and the function of membrane-bound proteins[5][6]. Its biosynthetic pathway is a well-established target for many successful antifungal drugs, including the azoles.

Recent studies on the related isomer, 2-hydroxy-4-methoxybenzaldehyde (HMB), have shown that it significantly reduces ergosterol levels in Fusarium graminearum[7][8]. This inhibition compromises membrane integrity, leading to increased permeability, leakage of intracellular contents, and ultimately, cell death[9][10]. This mechanism is highly promising as it targets a fungal-specific pathway, potentially leading to lower toxicity in host organisms.

Compromising Cell Wall Integrity

The fungal cell wall is a dynamic structure essential for protecting the cell from osmotic stress and other environmental insults. The Cell Wall Integrity (CWI) pathway, a MAP kinase (MAPK) signaling cascade, governs its maintenance[2]. Yeast mutants with deletions in key genes of this pathway, such as slt2Δ and bck1Δ, show hypersensitivity to cell wall perturbing agents. Notably, these same mutants are highly susceptible to 3,5-dimethoxybenzaldehyde, indicating that this compound, and likely its 2-hydroxy counterpart, interferes with the CWI pathway[11][12][13]. This disruption makes the fungus vulnerable to osmotic lysis and enhances the efficacy of other antifungal agents.

Antifungal_Mechanisms cluster_0 2-Hydroxy-3,5-dimethoxybenzaldehyde Derivative cluster_1 Fungal Cell cluster_2 Cellular Effects Compound Antifungal Compound Redox Disruption of Redox Homeostasis Compound->Redox Ergosterol Ergosterol Biosynthesis Inhibition Compound->Ergosterol CWI Cell Wall Integrity (MAPK Pathway) Disruption Compound->CWI ROS ↑ Reactive Oxygen Species (ROS) Redox->ROS Membrane Compromised Cell Membrane Ergosterol->Membrane Wall Weakened Cell Wall CWI->Wall Death FUNGAL CELL DEATH ROS->Death Membrane->Death Wall->Death

Caption: Proposed multi-target antifungal mechanisms.

Part 2: Synthesis of Potent Derivatives - The Schiff Base Approach

While 2-Hydroxy-3,5-dimethoxybenzaldehyde possesses intrinsic antifungal activity, its potency can be significantly enhanced through chemical modification. A highly effective and straightforward strategy is the synthesis of Schiff bases (imines) via condensation with primary amines[14][15]. The resulting azomethine group (-C=N-) is a critical pharmacophore that can improve the molecule's biological activity.

This protocol describes a general method for synthesizing Schiff base derivatives, which can be adapted by varying the amine reactant to create a library of compounds for structure-activity relationship (SAR) studies.

Synthesis_Workflow cluster_reactants Reactants Aldehyde 2-Hydroxy-3,5-dimethoxy- benzaldehyde Reflux Reflux with Stirring (2-4 hours) Aldehyde->Reflux Amine Primary Amine (R-NH2) Amine->Reflux Solvent Ethanol (Solvent) Solvent->Reflux Monitor Monitor Reaction (TLC) Reflux->Monitor Cool Cool to RT Monitor->Cool Isolate Isolate Precipitate (Filtration) Cool->Isolate Wash Wash with Cold Ethanol Isolate->Wash Dry Dry Product Wash->Dry Characterize Characterization (FT-IR, NMR, MS) Dry->Characterize

Caption: General workflow for Schiff base synthesis.

Protocol 2.1: General Synthesis of Schiff Base Derivatives

Rationale: This procedure utilizes a simple acid-catalyzed condensation reaction. Ethanol is an effective solvent for both reactants and allows for easy isolation of the product upon cooling, as Schiff bases are often less soluble than their precursors. Refluxing provides the necessary activation energy to drive the reaction to completion.

Materials:

  • 2-Hydroxy-3,5-dimethoxybenzaldehyde

  • Substituted primary amine (e.g., aniline, aminobenzoic acid)[14]

  • Absolute Ethanol

  • Glacial Acetic Acid (catalytic amount)

  • Round-bottom flask with reflux condenser

  • Stirring hotplate

  • Thin-Layer Chromatography (TLC) supplies

  • Büchner funnel and filter paper

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 1.0 equivalent of 2-Hydroxy-3,5-dimethoxybenzaldehyde in a minimal amount of absolute ethanol with gentle warming and stirring.

  • Amine Addition: To this solution, add 1.0 equivalent of the selected primary amine, also dissolved in a small amount of ethanol.

  • Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the reaction.

  • Reflux: Attach the reflux condenser and heat the mixture to reflux (approximately 80°C) with continuous stirring for 2-4 hours.

  • Reaction Monitoring: Monitor the progress of the reaction using TLC. The formation of a new spot (the Schiff base product) and the disappearance of the aldehyde spot indicate completion.

  • Isolation: Once the reaction is complete, remove the flask from the heat and allow it to cool to room temperature. The product will often precipitate out of the solution. The flask can be placed in an ice bath to maximize precipitation.

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the precipitate with a small amount of cold ethanol to remove any unreacted starting materials.

  • Drying: Dry the purified product in a desiccator or a vacuum oven at a low temperature.

  • Characterization: Confirm the structure of the synthesized Schiff base using analytical techniques such as FT-IR (look for the appearance of the C=N stretch, typically around 1620-1550 cm⁻¹)[14], ¹H-NMR, and Mass Spectrometry.

Part 3: Protocols for Antifungal and Cytotoxicity Evaluation

Once a library of derivatives is synthesized, a systematic evaluation of their biological activity is required. The following protocols outline standard, robust methods for determining antifungal efficacy and selectivity.

Screening_Process Start Synthesized Compound Library MIC_Test Broth Microdilution Assay (Determine MIC) Start->MIC_Test Cytotoxicity_Assay Mammalian Cell Cytotoxicity Assay (e.g., MTT) Start->Cytotoxicity_Assay Ergosterol_Assay Ergosterol Quantification (Confirm Mechanism) MIC_Test->Ergosterol_Assay For potent hits Analysis Data Analysis: Potency (MIC) & Selectivity Index (SI) MIC_Test->Analysis Ergosterol_Assay->Analysis Cytotoxicity_Assay->Analysis Lead_Candidate Lead Candidate Identification Analysis->Lead_Candidate

Caption: Experimental workflow for antifungal screening.

Protocol 3.1: In Vitro Antifungal Susceptibility Testing (Broth Microdilution)

Rationale: This method, based on CLSI and EUCAST standards, is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent[2]. It provides quantitative data on the concentration required to inhibit visible fungal growth.

Materials:

  • Synthesized compounds

  • Fungal strains (e.g., Candida albicans, Aspergillus fumigatus, Fusarium graminearum)[9][14]

  • Sterile 96-well microtiter plates

  • RPMI-1640 medium (buffered with MOPS)

  • Dimethyl sulfoxide (DMSO) for stock solutions

  • Spectrophotometer or plate reader

  • Incubator

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of each test compound in DMSO (e.g., at 10 mg/mL).

  • Fungal Inoculum: Culture the fungal strain on an appropriate agar plate (e.g., Potato Dextrose Agar). Prepare a spore or cell suspension in sterile saline and adjust its concentration to a standard density (e.g., 0.5 McFarland standard). Further dilute this suspension in RPMI medium to achieve the final desired inoculum concentration (e.g., 0.5–2.5 x 10³ cells/mL).

  • Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compounds. Add 100 µL of RPMI to wells 2-12. Add 200 µL of the highest compound concentration (prepared from the stock) to well 1. Transfer 100 µL from well 1 to well 2, mix, and continue this serial transfer down to well 10. Discard 100 µL from well 10. Wells 11 (growth control) and 12 (sterility control) will contain no compound.

  • Inoculation: Add 100 µL of the prepared fungal inoculum to wells 1-11. Add 100 µL of sterile medium to well 12. The final volume in each well will be 200 µL.

  • Incubation: Seal the plate and incubate at the appropriate temperature (e.g., 35-37°C) for 24-48 hours, depending on the fungal species.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth. This can be assessed visually or by reading the optical density (OD) at 600 nm.

Data Presentation: Antifungal Activity

Summarize the MIC values in a clear, tabular format. This allows for easy comparison of the activity of different derivatives against a panel of fungal pathogens.

Compound IDDerivative (Substituent R)C. albicans MIC (µg/mL)A. fumigatus MIC (µg/mL)[14]F. graminearum MIC (µg/mL)[8]
Parent 2-Hydroxy-3,5-dimethoxybenzaldehyde>200>200200
SB-01 4-ChloroanilineDataDataData
SB-02 2-Aminobenzoic acid[14]DataDataData
SB-03 4-MethoxyanilineDataDataData
Control Fluconazole1-4>6416-32

Note: The table structure is illustrative. Researchers should populate it with their experimental data.

Protocol 3.2: Ergosterol Quantification Assay

Rationale: To validate that the compounds act by inhibiting ergosterol biosynthesis, this spectrophotometric assay quantifies the total cellular ergosterol content after treatment. A significant reduction in ergosterol compared to an untreated control supports this mechanism of action[7][8].

Materials:

  • Fungal culture treated with the test compound (at ½ MIC and MIC) and an untreated control.

  • 25% Alcoholic Potassium Hydroxide solution

  • n-Heptane

  • Sterile deionized water

  • UV-Vis Spectrophotometer and quartz cuvettes

Procedure:

  • Harvest Cells: Grow the fungus in a liquid medium to the mid-exponential phase, then treat with the compound for a defined period (e.g., 12-24 hours). Harvest the mycelia or cells by centrifugation.

  • Saponification: To the cell pellet, add 3 mL of 25% alcoholic KOH. Vortex vigorously and incubate in an 85°C water bath for 1 hour to saponify the lipids.

  • Sterol Extraction: After cooling to room temperature, add 1 mL of sterile water and 3 mL of n-heptane. Vortex for 3 minutes to extract the non-saponifiable lipids (sterols).

  • Phase Separation: Allow the layers to separate. Carefully transfer the upper n-heptane layer to a clean tube.

  • Spectrophotometric Analysis: Scan the absorbance of the n-heptane layer from 230 nm to 300 nm. Ergosterol and its precursor 24(28)-dehydroergosterol show a characteristic four-peak curve. The absence of ergosterol is indicated by a flat line.

  • Calculation: Calculate the ergosterol content based on the absorbance values at specific wavelengths (A281.5 and A230) and the wet weight of the cell pellet. A significant decrease in the treated samples compared to the control indicates inhibition of the ergosterol pathway[7].

Conclusion and Future Directions

2-Hydroxy-3,5-dimethoxybenzaldehyde serves as an outstanding starting point for the development of novel antifungal agents. Its multi-target mechanism, including the disruption of redox balance, cell wall integrity, and particularly the inhibition of the clinically validated ergosterol biosynthesis pathway, makes its derivatives highly attractive candidates for further development. The synthetic accessibility of Schiff bases allows for rapid generation of chemical diversity and exploration of structure-activity relationships. Future work should focus on optimizing the potency and pharmacokinetic properties of lead compounds, followed by in vivo efficacy studies in animal models of fungal infection.

References

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  • Li, Y., et al. (2024). 2-Hydroxy-4-methoxybenzaldehyde, a more effective antifungal aroma than vanillin and its derivatives against Fusarium graminearum, destroys cell membranes, inhibits DON biosynthesis, and performs a promising antifungal effect on wheat grains. Frontiers in Microbiology, 15, 1358934. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQESyIKRrk7lmlgTOzdtX1nqQyHI6WEF82kbyMtJuukzRNZAPVm4Q4xrYHUvsIzsxYGxWCBW24LBFfJEFtUONinb90GdREV8bXEwhDPcebdsamLpq-0J0X9cmyXMnZiJMMmTiwEYsshE9kZUE1nJ6FFpVE38I26wXY8UVC14ovDxb-v0Bc34I92H8eSZOGVfoVKa93R6nA==]
  • Li, Y., et al. (2025). 2-Hydroxy-4-methoxybenzaldehyde (HMB) disrupts ergosterol biosynthesis, redox metabolism, and DON biosynthesis of Fusarium graminearum revealed by transcriptome analysis. Frontiers in Microbiology. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFUdezAmWnII6W31oi2FxRuQR6wqY7MUbyHnKernujWAoFFAgIm66LneQp5_YabeLEIIdGtKaNKQmVcI6yJNI_gaXs5ktJGwJxS6NdT0zV-ieD7WfOV1xhqQGGvanZ3wgGhu4nthDDc84Vhl5hD]
  • Ramirez-Prada, J., et al. (2023). Second-Generation Enamine-Type Schiff Bases as 2-Amino Acid-Derived Antifungals against Fusarium oxysporum: Microwave-Assisted Synthesis, In Vitro Activity, 3D-QSAR, and In Vivo Effect. Molecules, 28(2), 748. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFd5CB4TJV84JrIM3O1uk-atMx-lEmUj1-tKoIri4d-sEVqJJRzsh2x0HfzZS-jBlYzyl5vE0Pc8WY1Y48KXALWkD8kDAU5EPfzyerYuaxnYGUooapzLRPcsWtfJG9teKwe]
  • Li, Y., et al. (2025). 2-Hydroxy-4-methoxybenzaldehyde (HMB) disrupts ergosterol biosynthesis, redox metabolism, and DON biosynthesis of Fusarium graminearum revealed by transcriptome analysis. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFQrONsHJ3c3-mlFrqX11YvVRiNeA6gz7Ps8XnN7W2Jos4avLN8uR942pDWxr28XZ2eZom6S___DpN-jAjNjitnrXdihvQqgPTE06f2wzk2IKLZMZhHxv5C-Yd3Knrk0M4zVwItpUibMyvCGKbhoifLEr4NOK4MSgUTsLjKiYdwT4Gu3OVwVFSPiLQ66PZYHPd6W0RCV6Jhcg729HrIK_kzhG6a_k3eCxZVA6sRzVd9HIDDqKBqy7H5E6ef4FLby4KOtBrVz5VFsjIYTBFT6YrmFkQBV43IbKcu1fLqc4Jo7HSiaTULk4uS0mYhBkAUm-Wo2rxEBS-aw_FEhixEhvPV4ebTStawfQByTnLC4JchpXNWpEQ=]
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Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 2-Hydroxy-3,5-dimethoxybenzaldehyde

Welcome to the Application Scientist Troubleshooting Guide for the synthesis of 2-hydroxy-3,5-dimethoxybenzaldehyde. This highly functionalized salicylaldehyde derivative is a critical building block in drug development...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Troubleshooting Guide for the synthesis of 2-hydroxy-3,5-dimethoxybenzaldehyde. This highly functionalized salicylaldehyde derivative is a critical building block in drug development and materials science. Because its precursor, 2,4-dimethoxyphenol, is highly electron-rich, traditional formylation methods often fail due to poor regioselectivity or the formation of polymeric tars.

This guide provides a mechanistic breakdown, troubleshooting FAQs, and a self-validating protocol focused on the Magnesium-Mediated ortho-Formylation (Skattebøl Method) , which is the gold standard for this transformation.

Mechanistic Workflow: Mg-Mediated ortho-Formylation

To successfully troubleshoot this reaction, you must understand the causality of the reagents. The reaction relies on the unique ability of the Mg²⁺ ion to act as a coordinating template. It simultaneously binds the phenoxide oxygen and the incoming formaldehyde, forcing the electrophilic attack exclusively at the ortho-position.

G A 2,4-Dimethoxyphenol (Starting Material) B Mg-Phenoxide Complex (Active Intermediate) A->B MgCl2, Et3N (-HCl) C Formaldehyde Chelation (Transition State) B->C (CH2O)n Coordination D ortho-Quinone Methide (Transient Species) C->D Dehydration E 2-Hydroxy-3,5-dimethoxy- benzaldehyde D->E Tautomerization & Hydrolysis

Workflow of the Mg-mediated ortho-formylation of 2,4-dimethoxyphenol.

Troubleshooting FAQs

Q1: Why is my yield of 2-hydroxy-3,5-dimethoxybenzaldehyde consistently below 40% when using the Reimer-Tiemann reaction? A1: The Reimer-Tiemann reaction (CHCl₃/NaOH) is notoriously low-yielding for highly electron-rich phenols like 2,4-dimethoxyphenol[1]. The highly alkaline conditions and the generation of dichlorocarbene intermediates lead to severe side reactions, including the formation of polymeric tars and competing para-formylation. Solution: Abandon the Reimer-Tiemann route. Switch to the magnesium-mediated ortho-formylation using MgCl₂, Et₃N, and paraformaldehyde[2]. The Mg²⁺ template ensures strict ortho-regioselectivity and operates under milder, non-aqueous conditions, completely suppressing tar formation.

Q2: I switched to the MgCl₂/Et₃N/paraformaldehyde method, but I am seeing incomplete conversion. What is going wrong? A2: Incomplete conversion in the Skattebøl formylation is almost always caused by moisture in the reagents or the use of degraded, highly polymerized paraformaldehyde. Water is a stronger ligand for magnesium than the phenoxide or formaldehyde; its presence breaks the catalytic chelation complex. Solution: This is a moisture-sensitive system. You must use strictly anhydrous MgCl₂ (dry it under vacuum at 150°C for 2 hours prior to use) and anhydrous acetonitrile (CH₃CN) or THF. Additionally, use a large excess of dry, free-flowing paraformaldehyde (at least 3–5 equivalents) to drive the equilibrium of the ortho-quinone methide intermediate forward.

Q3: Can I use the Vilsmeier-Haack reaction for this synthesis? A3: While the Vilsmeier-Haack reaction (POCl₃/DMF) is excellent for electron-rich aromatic rings, it struggles with unprotected phenols. The free hydroxyl group of 2,4-dimethoxyphenol will react with POCl₃ to form aryl phosphate esters, deactivating the ring and plummeting your yield to <20%. If you must use Vilsmeier-Haack, you would need to protect the phenol (e.g., as a MOM ether) prior to formylation and deprotect it afterward. The direct Mg-mediated route is far more atom-economical.

Q4: How do I efficiently separate the product from unreacted 2,4-dimethoxyphenol during workup? A4: Both compounds are phenolic, making standard acid/base extraction tricky. However, 2-hydroxy-3,5-dimethoxybenzaldehyde forms a strong intramolecular hydrogen bond between the newly introduced aldehyde carbonyl and the ortho-hydroxyl group. This intramolecular bonding significantly reduces the molecule's polarity and acidity compared to the starting phenol. Solution: You can separate them via column chromatography (the product will elute much faster with low-polarity solvent systems like 9:1 Hexane:EtOAc) or by steam distillation, as the intramolecular H-bond makes the target salicylaldehyde derivative highly volatile compared to the starting material.

Quantitative Yield Comparison by Method

To justify the shift in synthetic strategy, review the comparative data for the formylation of electron-rich phenols:

Formylation MethodKey ReagentsRegioselectivity (ortho:para)Typical YieldMechanistic Limitations
Reimer-Tiemann CHCl₃, NaOH, H₂OModerate30 – 45%High tar formation; harsh alkaline conditions[1].
Vilsmeier-Haack POCl₃, DMFPoor (Direct)< 20%Phenolic -OH interferes, forming phosphate esters.
Rieche Formylation TiCl₄, Cl₂CHOMeHigh75 – 85%Reagents are highly toxic, corrosive, and expensive[3].
Skattebøl (Mg-Mediated) MgCl₂, Et₃N, (CH₂O)nExclusive (>99:1)85 – 95% Mild, scalable, and highly ortho-selective[2].

Validated Experimental Protocol: Mg-Mediated ortho-Formylation

This protocol is engineered to be self-validating. Visual cues and specific pH checkpoints are included to ensure causality and prevent downstream failures.

Materials Required:

  • 2,4-Dimethoxyphenol (1.0 eq, 10 mmol)

  • Anhydrous Magnesium Chloride (MgCl₂) (2.0 eq, 20 mmol)

  • Triethylamine (Et₃N) (3.75 eq, 37.5 mmol)

  • Paraformaldehyde (CH₂O)n (5.0 eq, 50 mmol)

  • Anhydrous Acetonitrile (CH₃CN) (40 mL)

Step-by-Step Methodology:

  • Preparation of the Mg-Complex: In an oven-dried, argon-purged round-bottom flask, suspend anhydrous MgCl₂ (20 mmol) in 40 mL of anhydrous CH₃CN. Add Et₃N (37.5 mmol) via syringe. Stir at room temperature for 15 minutes. Self-Validation: The suspension will become slightly milky but should stir freely.

  • Phenol Metalation: Add 2,4-dimethoxyphenol (10 mmol) to the suspension. Stir at room temperature for 1 to 1.5 hours. Self-Validation: The formation of the active magnesium phenoxide complex is typically indicated by a distinct color change to a pale/deep yellow.

  • Formylation: Add dry paraformaldehyde (50 mmol) in one single portion. Equip the flask with a reflux condenser.

  • Reflux & Monitoring: Heat the reaction mixture to a gentle reflux (approx. 80°C) and stir for 3 to 4 hours. Monitor the reaction via TLC (Hexane/EtOAc 8:2). The product spot will run significantly higher (higher Rf) than the starting material due to intramolecular hydrogen bonding.

  • Quenching (Critical Step): Cool the mixture to 0°C in an ice bath. Slowly add 1M HCl dropwise until the aqueous layer reaches a pH of ~2. Self-Validation: Reaching pH 2 is mandatory. It ensures the complete dissociation of the magnesium chelates. Failure to reach this pH will result in an unbreakable emulsion during extraction and artificially low yields.

  • Extraction & Purification: Extract the aqueous layer with Ethyl Acetate (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude oil via short-path silica gel chromatography (eluting with 9:1 Hexane:EtOAc) to afford pure 2-hydroxy-3,5-dimethoxybenzaldehyde as a crystalline solid.

References

  • Hofsløkken, N. U., & Skattebøl, L. (1999). Convenient Method for the ortho-Formylation of Phenols. Acta Chemica Scandinavica, 53, 258–262.[Link]

  • Hansen, T. V., & Skattebøl, L. (2012). Discussion Addendum for: ortho-Formylations of Phenols; Preparation of 3-Bromosalicylaldehyde. Organic Syntheses, 89, 220-229.[Link]

  • Garcia, A., et al. (2010). Formylation of Electron-Rich Aromatic Rings Mediated by Dichloromethyl Methyl Ether and TiCl4: Scope and Limitations. Molecules, 15(4), 2622–2630.[Link]

Sources

Optimization

Technical Support Center: Column Chromatography Purification of 2-Hydroxy-3,5-dimethoxybenzaldehyde

Welcome to the Technical Support Center for the purification of 2-Hydroxy-3,5-dimethoxybenzaldehyde . This compound is a highly valuable aromatic building block widely utilized in the synthesis of natural products (such...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of 2-Hydroxy-3,5-dimethoxybenzaldehyde . This compound is a highly valuable aromatic building block widely utilized in the synthesis of natural products (such as the antiplasmodial hierridins) and pharmaceutical intermediates[1].

Due to its unique structural features—an electron-rich aromatic ring, an aldehyde group, and a phenolic hydroxyl group capable of intramolecular hydrogen bonding—its purification presents specific chromatographic challenges. This guide is engineered for researchers and drug development professionals, providing field-proven protocols, mechanistic causality, and troubleshooting logic to ensure a self-validating purification workflow.

Part 1: Standard Operating Procedure (SOP)

This protocol utilizes normal-phase flash column chromatography. We emphasize a dry-loading technique to counteract the compound's variable solubility in non-polar solvent systems[2].

Step 1: Stationary Phase Preparation

Select a glass column appropriate for your scale, targeting a 1:40 ratio of crude mixture mass to silica mass. Pack the column using Silica Gel 60 (40–63 μm / 230–400 mesh) [3].

  • Mechanistic Causality: This specific particle size is the self-validating standard for flash chromatography. Particles smaller than 40 μm do not improve resolution but drastically increase backpressure, while coarser grades (e.g., 70–230 mesh) lead to severe band broadening and loss of theoretical plates[3].

Step 2: Sample Loading (Dry Loading)

Dissolve the crude 2-hydroxy-3,5-dimethoxybenzaldehyde in a minimal volume of dichloromethane (DCM). Add dry silica gel (approximately 2 to 3 times the mass of the crude) to the flask. Evaporate the solvent completely under reduced pressure until a free-flowing powder remains. Load this powder evenly onto the flat surface of your packed column bed[2].

  • Mechanistic Causality: 2-Hydroxy-3,5-dimethoxybenzaldehyde has limited solubility in pure hexane. If you attempt a "wet load" using a polar solvent like DCM or Ethyl Acetate, the sample will travel prematurely down the column before the solvent diffuses, destroying your separation resolution. Dry loading pre-adsorbs the compound, ensuring a perfectly narrow initial band[2].

Step 3: Gradient Elution Strategy

Elute the column using a gradient of Hexane and Ethyl Acetate (starting at 9:1 and moving to 5:1 v/v), supplemented with 0.1% Glacial Acetic Acid [1].

  • Mechanistic Causality: The target molecule features an intramolecular hydrogen bond between the 2-hydroxyl group and the adjacent aldehyde carbonyl. While this pseudo-six-membered ring reduces overall polarity, the free lone pairs can still interact with active, basic silanol sites on the silica gel. The trace acetic acid protonates these sites, suppressing secondary interactions and preventing the phenolic compound from "tailing" or streaking down the column.

Step 4: Fraction Collection & Chemical Validation

Collect fractions in standard test tubes. Analyze the fractions via Thin Layer Chromatography (TLC) using a Hexane:EtOAc (5:1) mobile phase. Visualize the plates under UV light (254 nm) and subsequently stain with 2,4-Dinitrophenylhydrazine (2,4-DNPH) [1].

  • Mechanistic Causality: The extended conjugation of the aromatic ring provides strong UV absorbance. However, UV alone cannot distinguish the product from other aromatic impurities. The 2,4-DNPH stain acts as a chemical validator, reacting specifically with the aldehyde moiety to form a bright orange/yellow hydrazone precipitate. This creates a self-validating detection system that definitively confirms the presence of your target compound.

Part 2: Workflow Visualization

Workflow A Crude Mixture (2-Hydroxy-3,5-dimethoxybenzaldehyde) B Dry Loading (Adsorb onto Silica) A->B D Gradient Elution (Hexane:EtOAc + 0.1% AcOH) B->D C Column Packing (Silica Gel 60) C->D E Fraction Collection D->E F TLC Analysis (UV 254 nm & 2,4-DNPH) E->F G Pure Compound F->G

Workflow for flash column chromatography purification of 2-Hydroxy-3,5-dimethoxybenzaldehyde.

Part 3: Quantitative Data & Solvent System Optimization

To achieve optimal separation, the solvent system must be carefully calibrated. The table below summarizes the expected retention factors ( Rf​ ) and the mechanistic impact of various eluent compositions.

Solvent System (v/v)AdditiveExpected Rf​ Resolution QualityMechanistic Insight
Hexane : EtOAc (9:1) None~0.15HighIdeal starting gradient for separating non-polar impurities; slow elution.
Hexane : EtOAc (5:1) None~0.35ModerateGood balance of speed and resolution, but slight tailing of the phenol may occur.
Hexane : EtOAc (5:1) 0.1% AcOH~0.38Excellent Acid additive suppresses silanol interactions, yielding sharp, symmetrical bands.
DCM : MeOH (95:5) None~0.80PoorToo polar; the compound elutes near the solvent front with a total loss of resolution.

Part 4: Troubleshooting Guide & FAQs

Q: Why is my product band streaking across multiple fractions despite an optimal Rf​ of 0.35? A: Streaking of 2-hydroxy-3,5-dimethoxybenzaldehyde is caused by secondary hydrogen-bonding interactions between the weakly acidic phenolic hydroxyl group and the basic silanol groups on the silica gel. Solution: Pre-treat your column by flushing it with your eluent containing 0.1% to 1% glacial acetic acid, and maintain this additive throughout the elution. This ensures the stationary phase remains protonated, yielding sharp, predictable elution profiles.

Q: I am observing a color change (darkening) of my compound while it sits on the silica gel. Is it degrading? A: Yes, it is likely undergoing oxidative degradation. The two methoxy groups at positions 3 and 5 are strongly electron-donating, making the electron-rich phenolic ring highly susceptible to oxidation—especially when exposed to the active surface of silica gel in the presence of oxygen. Solution: Run the column swiftly using the flash technique (pressurized air/nitrogen) rather than gravity[3]. Minimize the time the compound spends on the column, and flush the solvent reservoirs with nitrogen or argon if working with highly sensitive batches.

Q: The compound is co-eluting with a non-polar impurity. How do I improve resolution without changing the stationary phase? A: If co-elution occurs, your initial solvent system is too polar. Solution: Decrease the polarity of your starting eluent to Hexane:EtOAc 15:1 or 10:1. Allow the non-polar impurities to elute completely before stepping up the gradient to 5:1 to elute the 2-hydroxy-3,5-dimethoxybenzaldehyde. Ensure your sample-to-silica ratio does not exceed 1:40 to prevent column overloading.

Part 5: Troubleshooting Logic Tree

Troubleshooting Start Chromatography Issue Q1 Severe Band Streaking? Start->Q1 Q2 Poor Resolution / Co-elution? Start->Q2 Sol1 Add 0.1-1% Acetic Acid (Suppresses Phenol Ionization) Q1->Sol1 Yes Sol2 Decrease Solvent Polarity (e.g., Hexane:EtOAc 15:1) Q2->Sol2 Rf diff < 0.2 Sol3 Reduce Sample Load (Max 1:40 Sample:Silica ratio) Q2->Sol3 Overloading

Troubleshooting logic for resolving common chromatography issues like streaking and co-elution.

References

  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. Journal of Organic Chemistry, 43(14), 2923-2925. URL:[Link]

  • Seidel, C., et al. (2009). General methods for flash chromatography using disposable columns. Journal of Chromatography A, 1211(1-2), 49-54. URL:[Link]

  • Costa, M., et al. (2019). Structure of Hierridin C, Synthesis of Hierridins B and C, and Evidence for Prevalent Alkylresorcinol Biosynthesis in Picocyanobacteria. Journal of Natural Products, 82(2), 323-331. URL:[Link]

Sources

Troubleshooting

Optimizing methylation reaction conditions for hydroxybenzaldehydes

Welcome to the Technical Support Center for Advanced Organic Synthesis. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals optimize the O-methy...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Organic Synthesis. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals optimize the O-methylation of hydroxybenzaldehydes.

Rather than relying on outdated, brute-force methodologies, this guide focuses on mechanistic causality, green chemistry principles, and self-validating experimental designs to ensure high-fidelity results in your synthesis workflows.

Part 1: Mechanistic FAQs & Process Optimization

Q1: Why should I transition from Dimethyl Sulfate (DMS) or Methyl Iodide (MeI) to Dimethyl Carbonate (DMC) for O-methylation? A: The choice of methylating agent fundamentally alters both the reaction mechanism and the safety profile of your workflow. DMS and MeI are highly electrophilic but are extremely toxic and require stoichiometric amounts of base, which generates heavy inorganic salt waste[1]. Dimethyl Carbonate (DMC) is a modern, green alternative that acts as both the solvent and the methylating agent. Mechanistically, the phenoxide anion directly attacks the methyl group of DMC (cleaving the alkyl-oxygen bond) rather than the carbonyl carbon[2]. This pathway produces only methanol and carbon dioxide ( CO2​ ) as byproducts, making the reaction highly atom-economical and environmentally benign[3].

Q2: How does pH dictate the chemoselectivity of the reaction? A: Hydroxybenzaldehydes (such as vanillin or protocatechualdehyde) possess a phenolic hydroxyl group with a pKa of approximately 7.5–8.5, lowered by the electron-withdrawing nature of the aldehyde moiety. The reaction must be maintained at a pH between 8 and 10 (preferably >9) to quantitatively deprotonate the hydroxyl group into a highly nucleophilic phenoxide anion[4].

  • Causality: If the pH drops below 8, incomplete deprotonation stalls the reaction. If the pH exceeds 10 (especially with strong aqueous bases like NaOH), the aldehyde group becomes susceptible to side reactions, such as the Cannizzaro reaction or aldol condensations. Using a mild carbonate base ( K2​CO3​ or Cs2​CO3​ ) prevents these side reactions while maintaining the optimal pH window[2].

Q3: How do I prevent over-methylation or C-alkylation? A: C-alkylation is a common artifact of using overly harsh electrophiles at high temperatures. By utilizing DMC, the Hard-Soft Acid-Base (HSAB) principle works in your favor: the "hard" phenoxide oxygen preferentially attacks the "hard" methyl group of DMC. To prevent over-methylation in multi-hydroxyl substrates (e.g., 3,4-dihydroxybenzaldehyde), strict stoichiometric control of the methylating agent (a 1:1 molar ratio) and precise temperature regulation are required[4].

Mechanism Phenol Hydroxybenzaldehyde (Ar-OH) Deprotonation Deprotonation by Base (pH > 9) Phenol->Deprotonation Phenoxide Phenoxide Anion (Ar-O⁻) Deprotonation->Phenoxide Attack Nucleophilic Attack on Methyl Group of DMC Phenoxide->Attack Byproduct Methanol & CO2 Release Attack->Byproduct Ether O-Methylated Product (Ar-OMe) Attack->Ether

Caption: Mechanistic pathway of base-catalyzed O-methylation via nucleophilic attack.

Part 2: Quantitative Data & Reagent Comparison

To make informed decisions for scale-up or drug development, compare the operational parameters of common methylating agents below.

Methylating AgentOperating Temp (°C)Base RequirementPrimary ByproductsToxicity ProfileTypical Yield (%)
Dimethyl Sulfate (DMS) 60 - 100[4]Stoichiometric (NaOH)Heavy inorganic saltsExtremely High85 - 95
Methyl Iodide (MeI) 25 - 80Stoichiometric ( K2​CO3​ )Iodide saltsHigh80 - 90
Dimethyl Carbonate (DMC) 120 - 160[2]Catalytic ( Cs2​CO3​ )Methanol, CO2​ [3]Low (Green)90 - 100[2]

Part 3: Self-Validating Experimental Protocol

This protocol utilizes DMC to synthesize methoxybenzaldehydes. It is designed as a self-validating system : the physical observables (gas evolution, phase separation) act as built-in checkpoints to confirm mechanistic progression without needing constant offline sampling.

Step-by-Step Methodology:

  • Substrate Preparation: Charge a dry, pressure-rated round-bottom flask with 10.0 mmol of the target hydroxybenzaldehyde (e.g., 3-ethoxy-4-hydroxybenzaldehyde).

  • Base Addition: Add 2.5 mmol (0.25 equiv) of Cesium Carbonate ( Cs2​CO3​ ). Validation Check: The use of a catalytic amount of heavy alkali base ensures the pH remains in the optimal 8–10 range without degrading the aldehyde[2].

  • Reagent Introduction: Add 15 mL of Dimethyl Carbonate (DMC). Here, DMC acts as both the solvent and the methylating agent, eliminating the need for toxic VOCs.

  • Thermal Activation: Equip the flask with a reflux condenser and heat the mixture to 120–160 °C under an inert nitrogen atmosphere[2].

    • Self-Validation Check: As the reaction proceeds, CO2​ gas will evolve[3]. The cessation of bubbling serves as a real-time, visual proxy that the nucleophilic attack phase is nearing completion.

  • Reaction Monitoring: After 4 hours, pull a 10 µL aliquot. Run a Thin-Layer Chromatography (TLC) plate using a mobile phase of ether and hexanes[4]. Validation Check: The methylated product will elute higher (higher Rf) than the highly polar, hydrogen-bonding starting material.

  • Workup & Isolation: Cool the reaction mixture to room temperature. Filter off the solid catalyst. Remove the excess DMC under reduced pressure using a rotary evaporator[4].

  • Purification: Extract the resulting residue with toluene. Wash the organic layer with water, followed by a saturated brine solution. Dry over anhydrous Na2​SO4​ and concentrate to yield the pure methoxybenzaldehyde[4].

Workflow Start Start: Substrate Preparation (Hydroxybenzaldehyde) Base Base Addition (Cs2CO3 or K2CO3) Start->Base Reagent Methylating Agent (Dimethyl Carbonate) Base->Reagent Reaction Thermal Activation (120-160°C, 4-8h) Reagent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Product Pure Methoxybenzaldehyde Product Workup->Product

Caption: Workflow for the green O-methylation of hydroxybenzaldehydes using dimethyl carbonate.

Part 4: Troubleshooting Guide

SymptomMechanistic CauseRecommended Solution
Low Yield / Stalled Reaction Insufficient phenoxide generation due to weak base, or thermal energy is too low to overcome the activation barrier of DMC.Verify the reaction temperature is strictly maintained between 120°C and 160°C[2]. Ensure reagents are anhydrous; water quenches the base.
Aldehyde Degradation (Black Tar) Cannizzaro reaction or oxidation triggered by excessively strong aqueous base and oxygen exposure.Switch to a milder solid carbonate base ( K2​CO3​ or Cs2​CO3​ )[2]. Ensure the reaction is thoroughly degassed and run under a strict Nitrogen/Argon atmosphere.
Over-Methylation Byproducts In poly-hydroxylated substrates, an excess of methylating agent forces secondary hydroxyls to react.Control stoichiometry strictly (1:1 molar ratio) and reduce reaction time[4]. Monitor closely via TLC.

References

  • IRIS (UNIVE) - A Continuous-Flow O-Methylation of Phenols with Dimethyl Carbonate in a Continuously Fed Stirred Tank Reactor. Source: unive.it. URL:[Link]

  • Google Patents - US6596877B2: Accelerated process for preparing O-methyl phenols, N-methyl heteroaromatic compounds, and methylated aminophenols. Source: google.com.

Sources

Optimization

Technical Support Center: Purification &amp; Troubleshooting for 2-Hydroxy-3,5-dimethoxybenzaldehyde

Welcome to the Technical Support Center. 2-Hydroxy-3,5-dimethoxybenzaldehyde is a highly functionalized aromatic building block frequently utilized in the synthesis of complex natural products like Hierridins[1] and acid...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. 2-Hydroxy-3,5-dimethoxybenzaldehyde is a highly functionalized aromatic building block frequently utilized in the synthesis of complex natural products like Hierridins[1] and acidochromic spiropyrans[2].

Because this target molecule possesses dual functionality (both a phenolic hydroxyl and an aldehyde group), the chemical strategy required to remove unreacted starting material depends entirely on the synthetic route you employed. This guide provides field-proven, causality-driven protocols to isolate your product without relying on resource-intensive column chromatography.

Diagnostic Workflow: Selecting Your Purification Strategy

PurificationWorkflow Start Crude Mixture (Product + Unreacted SM) Decision Which Starting Material was used? Start->Decision SM1 2,4-Dimethoxyphenol (Phenol only) Decision->SM1 SM2 3,5-Dimethoxybenzaldehyde (Aldehyde only) Decision->SM2 Bisulfite 1. Add Sat. NaHSO3 (aq) 2. Extract with DCM SM1->Bisulfite BaseExt 1. Add 1M NaOH (aq) 2. Extract with DCM SM2->BaseExt Org1 Organic Phase (Unreacted Phenol) Bisulfite->Org1 Discard/Recycle Aq1 Aqueous Phase (Bisulfite Adduct) Bisulfite->Aq1 Keep Org2 Organic Phase (Unreacted Aldehyde) BaseExt->Org2 Discard/Recycle Aq2 Aqueous Phase (Sodium Phenoxide) BaseExt->Aq2 Keep Decomp1 Acidify (HCl) or Basify & Extract with DCM Aq1->Decomp1 Decomp2 Acidify (HCl) to pH 2 & Extract with DCM Aq2->Decomp2 Product1 Pure 2-Hydroxy-3,5- dimethoxybenzaldehyde Decomp1->Product1 Product2 Pure 2-Hydroxy-3,5- dimethoxybenzaldehyde Decomp2->Product2

Workflow for separating 2-hydroxy-3,5-dimethoxybenzaldehyde from common starting materials.
Quantitative Data: Physicochemical Properties Governing Separation

To understand why a specific purification method works, we must analyze the physicochemical properties of the mixture. The table below summarizes the differential reactivity that our protocols exploit.

CompoundFunctional GroupsEst. pKaWater Soluble?Reacts with NaHSO₃?Soluble in 1M NaOH?
2-Hydroxy-3,5-dimethoxybenzaldehyde Phenol, Aldehyde~8.37NoYes (Forms Adduct)Yes (Forms Phenoxide)
2,4-Dimethoxyphenol (SM Route A)Phenol~10.2NoNoYes
3,5-Dimethoxybenzaldehyde (SM Route B)AldehydeN/ANoYes (Forms Adduct)No

Logic Check: If your starting material was 2,4-Dimethoxyphenol, both the SM and the product are soluble in NaOH; therefore, you must use the Bisulfite method. If your starting material was 3,5-Dimethoxybenzaldehyde, both react with bisulfite; therefore, you must use the NaOH extraction method.

FAQ & Troubleshooting Guides
Section 1: The Formylation Route (Starting Material: 2,4-Dimethoxyphenol)

Q: My crude NMR shows unreacted 2,4-dimethoxyphenol. How do I remove it without chromatography? A: You should utilize a Sodium Bisulfite ( NaHSO3​ ) purification.

Q: What is the mechanistic causality behind this separation? A: The target product contains an electrophilic aldehyde group. When treated with saturated sodium bisulfite, the aldehyde undergoes rapid nucleophilic addition by the bisulfite anion ( HSO3−​ ) to form an α -hydroxy sulfonate salt (a "bisulfite adduct")[3]. Because this adduct is an ionic salt, it partitions entirely into the aqueous phase. The unreacted 2,4-dimethoxyphenol lacks a carbonyl carbon, cannot form this adduct, and remains trapped in the organic phase.

Protocol 1: Sodium Bisulfite Purification (Self-Validating System)

  • Dissolution: Dissolve the crude mixture in Dichloromethane (DCM) (approx. 10 mL per gram of crude).

  • Adduct Formation: Add 2 volumes of freshly prepared, saturated aqueous NaHSO3​ solution.

  • Agitation: Stir vigorously at room temperature for 45–60 minutes. Note: Vigorous stirring is mandatory to overcome the biphasic barrier and drive the nucleophilic addition.

  • Phase Separation: Transfer to a separatory funnel. Drain the organic layer (containing unreacted phenol) and set aside. Retain the aqueous layer.

  • Washing: Wash the aqueous layer with one additional portion of DCM to remove trace lipophilic impurities.

  • Decomposition: To the aqueous layer, slowly add 10% aqueous HCl (or 10% Na2​CO3​ ) dropwise while stirring.

    • Self-Validation Check: As the adduct decomposes, the aqueous solution will immediately transition from clear to opaque/cloudy. This visual cue confirms the successful release of the water-insoluble free aldehyde.

  • Recovery: Extract the cloudy aqueous phase with fresh DCM (3 x 20 mL). Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the pure product.

Section 2: The Borylation/Oxidation Route (Starting Material: 3,5-Dimethoxybenzaldehyde)

Q: I synthesized the compound via bromination and lithiation of 3,5-dimethoxybenzaldehyde[2]. How do I remove the unreacted starting aldehyde? A: You should utilize an Alkaline Extraction.

Q: Why doesn't the target aldehyde undergo the Cannizzaro reaction when exposed to 1M NaOH? A: Salicylaldehyde derivatives typically have a pKa of approximately 8.37[4]. In 1M NaOH (pH ~14), the phenolic proton is immediately abstracted to form a phenoxide anion. The negative charge of the phenoxide heavily delocalizes into the aromatic ring and onto the carbonyl oxygen. This massive influx of electron density drastically reduces the electrophilicity of the carbonyl carbon, preventing the initial hydroxide attack required for the Cannizzaro disproportionation. Thus, the molecule is safely sequestered in the aqueous phase as a stable salt.

Protocol 2: Alkaline Extraction (Self-Validating System)

  • Dissolution: Dissolve the crude mixture in Diethyl Ether or DCM.

  • Deprotonation: Transfer to a separatory funnel and add an equal volume of 1M NaOH (aq).

  • Phase Separation: Shake gently, vent, and allow the layers to separate. The aqueous layer now contains the sodium salt of 2-hydroxy-3,5-dimethoxybenzaldehyde. The organic layer contains the unreacted 3,5-dimethoxybenzaldehyde.

  • Washing: Drain the aqueous layer into an Erlenmeyer flask. Wash it once with fresh organic solvent to remove any lingering starting material.

  • Reprotonation: Cool the aqueous layer in an ice bath. Slowly acidify the solution by adding 3M HCl dropwise until the pH reaches ~2.

    • Self-Validation Check: As the pH drops below 8.37[4], the previously clear sodium phenoxide solution will turn milky as the neutral phenol precipitates out of the aqueous phase. If the solution remains clear, the product was not successfully extracted into the base during Step 2.

  • Recovery: Extract the milky aqueous layer with DCM (3 x 20 mL). Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and evaporate the solvent to yield the pure product.

References
  • Structure of Hierridin C, Synthesis of Hierridins B and C, and Evidence for Prevalent Alkylresorcinol Biosynthesis in Picocyanobacteria - ipp.pt - 1

  • Spiropyran-based chromic hydrogels for CO2 absorption and detection - frontiersin.org - 2

  • Minimizing by-product formation in salicylaldehyde synthesis - benchchem.com - 3

  • Salicylaldehyde | C7H6O2 | CID 6998 - PubChem (nih.gov) - 4

Sources

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of Substituted Benzaldehydes

Welcome to the Technical Support Center for Benzaldehyde Synthesis. This guide is designed for researchers, synthetic chemists, and drug development professionals.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Benzaldehyde Synthesis. This guide is designed for researchers, synthetic chemists, and drug development professionals. Here, we troubleshoot the most common bottlenecks in benzaldehyde synthesis—such as regioselectivity failures, over-oxidation, and over-reduction—by exploring the mechanistic causality behind these issues and providing robust, self-validating protocols.

Module 1: Direct Formylation via the Vilsmeier-Haack Reaction

FAQ: Why am I getting poor regioselectivity or low yields when formylating my substituted benzene?

Causality & Solution: The Vilsmeier-Haack reaction relies on a chloroiminium ion (the Vilsmeier reagent) generated in situ from DMF and POCl₃ ()[1]. Because this reagent is a relatively mild electrophile, it requires the aromatic ring to be heavily activated by electron-donating groups (EDGs) such as -OH, -OR, or -NR₂ ()[1]. If your substrate lacks these groups, the electrophilic aromatic substitution will fail[1].

Regioselectivity is governed by a competition between electronic resonance and steric hindrance. While EDGs direct the formyl group to both the ortho and para positions, the bulky nature of the intermediate iminium salt dictates that the para position is strongly favored ()[2]. If you observe poor regioselectivity, your substrate likely lacks sufficient steric bulk at the ortho position to force exclusive para substitution, or it contains conflicting directing groups[1].

Self-Validating Protocol: Standard Vilsmeier-Haack Formylation

This protocol is self-validating: the distinct two-step temperature control ensures the electrophile is fully formed before the substrate is introduced, preventing unreacted POCl₃ from causing side reactions.

  • Reagent Maturation (Checkpoint 1): In a dry, well-ventilated fume hood, cool anhydrous N,N-dimethylformamide (DMF, 3.0 eq) to 0 °C. Add phosphorus oxychloride (POCl₃, 1.5 eq) dropwise with vigorous stirring ()[3]. Stir the mixture at 0–5 °C for exactly 30 minutes. Validation: The solution will change color/viscosity, confirming the complete formation of the electrophilic chloroiminium ion[3].

  • Substrate Addition: Slowly add the electron-rich arene (1.0 eq) to the cold Vilsmeier reagent to prevent exothermic degradation[3].

  • Reaction: Remove the ice bath and heat the mixture to 80–90 °C for 4–6 hours, monitoring the disappearance of the starting material via TLC[3].

  • Hydrolysis & Quench: Cool to room temperature and pour into crushed ice/water. Validation: The intermediate iminium salt hydrolyzes to the aldehyde exclusively during this aqueous workup, driving the product to precipitate or become extractable[3].

Module 2: Oxidation of Substituted Toluenes

FAQ: How do I prevent the over-oxidation of my substituted toluene into a benzoic acid?

Causality & Solution: The oxidation of benzylic methyl groups is notoriously difficult to arrest at the aldehyde stage. Aldehydes are highly susceptible to auto-oxidation via radical pathways, which rapidly convert them into carboxylic acids in the presence of water and strong, unmitigated oxidants (like aqueous H₂O₂ or KMnO₄) ()[4].

To solve this, switch to a controlled catalytic system using a solid peroxygen source (e.g., sodium persulfate) catalyzed by Cobalt(II) acetate and an inorganic bromide source in acetic acid ()[4]. This specific combination operates via the in situ formation of diatomic bromine, which tightly controls the radical oxidation pathway and limits the water content, drastically reducing the auto-oxidation cascade that leads to over-oxidation[4].

Self-Validating Protocol: Controlled Cobalt-Catalyzed Oxidation

This protocol is self-validating: the use of a solid oxidant allows for rate-limited dissolution, acting as an intrinsic thermal regulator that prevents the temperature spikes responsible for over-oxidation.

  • Catalyst Setup: In a reactor under a nitrogen atmosphere, combine the substituted toluene (1.0 eq), Cobalt(II) acetate catalyst, and an inorganic bromide source in acetic acid ()[4].

  • Controlled Oxidation: Heat the mixture to 45–70 °C. Slowly add the solid peroxygen source in portions[4]. Validation: The slow addition prevents thermal runaway, ensuring the kinetic trapping of the aldehyde[4].

  • Phase Separation: After 2 hours of agitation, separate the organic phase. Extract the aqueous phase with diethyl ether ()[5].

  • Purification: Distill the combined organic phases to yield the pure substituted benzaldehyde[5].

Module 3: Reduction of Carboxylic Acid Derivatives

FAQ: How can I reliably reduce a benzoic acid derivative to a benzaldehyde without over-reducing it to a benzyl alcohol?

Causality & Solution: Standard hydride donors (like LiAlH₄) will rapidly reduce carboxylic acids and esters all the way to primary alcohols because the intermediate aldehyde is more electrophilic than the starting ester. To bypass this thermodynamic trap, you must convert the carboxylic acid into a Weinreb amide (N-methoxy-N-methylamide) prior to reduction ()[6].

When treated with Diisobutylaluminum hydride (DIBAL-H), the Weinreb amide forms a highly stable tetrahedral aluminum hemiaminal intermediate ()[6]. The bidentate chelation of the methoxy group to the aluminum atom stabilizes this intermediate, physically preventing the collapse of the tetrahedral center and protecting the latent aldehyde from further nucleophilic attack by excess hydride[6].

Self-Validating Protocol: Weinreb Amide Reduction via DIBAL-H

This protocol is self-validating: the reaction naturally halts at the tetrahedral intermediate stage regardless of slight excesses in the reducing agent, ensuring absolute chemoselectivity.

  • Amide Formation: Convert the substituted benzoic acid to its corresponding Weinreb amide using standard peptide coupling reagents (e.g., HCTU/DIPEA) and N,O-dimethylhydroxylamine hydrochloride ()[7].

  • Reduction Setup: Dissolve the purified Weinreb amide in anhydrous toluene and cool strictly to 0 °C to stabilize the upcoming intermediate ()[8].

  • Hydride Addition: Add DIBAL-H (1.1 eq) dropwise over 1 minute[8]. Validation: The stable tetrahedral aluminum hemiaminal forms immediately and persists in solution, halting any further reduction[6].

  • Aqueous Quench: Quench the reaction with aqueous Rochelle's salt (potassium sodium tartrate) or dilute acid. Validation: The aqueous quench breaks down the aluminum complex, collapsing the tetrahedral intermediate to release the desired benzaldehyde only during workup[6].

Quantitative Data: Method Comparison

Synthesis StrategyPrimary ReagentsOptimal Substrate ScopeMechanistic LimitationTypical Yield
Vilsmeier-Haack POCl₃, DMFElectron-rich arenesFails with electron-withdrawing groups65–95%
Cobalt/Peroxygen Co(OAc)₂, Bromide, Solid PeroxygenSubstituted toluenesRequires strict temperature control70–90%
Weinreb Reduction DIBAL-H, TolueneCarboxylic acids / EstersRequires two steps (amide formation first)80–95%

Synthesis Strategy Workflow

SynthesisWorkflow Start Identify Starting Material Arene Unsubstituted / Activated Arene Start->Arene Toluene Substituted Toluene Start->Toluene Acid Carboxylic Acid / Ester Start->Acid VH Vilsmeier-Haack Formylation (POCl3, DMF) Arene->VH EDG present Ox Controlled Oxidation (Co(II), Solid Peroxygen) Toluene->Ox Benzylic C-H Red Weinreb Amide Formation + DIBAL-H Reduction Acid->Red Avoid over-reduction

Decision workflow for selecting the optimal benzaldehyde synthesis strategy based on substrates.

References

  • Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. ACS Organic Letters.[Link]

  • Oxidation of Substituted Toluenes to Benzaldehydes using Solid Peroxygen Sources Catalysed in the Presence of Bromide and Cobalt(II) Acetate. Journal of Chemical Research.[Link]

  • Synthesis by Formylation of Arene—Hydrogen Bonds. Thieme E-Books. [Link]

Sources

Optimization

Technical Support Center: Recrystallization of Dimethoxybenzaldehyde (DMBz) Derivatives

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who encounter purification bottlenecks when working with methoxy-subs...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who encounter purification bottlenecks when working with methoxy-substituted aromatic aldehydes.

Dimethoxybenzaldehyde (DMBz) derivatives are critical intermediates in the synthesis of active pharmaceutical ingredients (APIs), agrochemicals, and complex fragrance molecules. However, their purification is rarely a one-size-fits-all process. The positional isomerism of the methoxy groups drastically alters the molecule's dipole moment, crystal lattice energy, and intermolecular hydrogen-bonding capacity. This guide provides field-proven, mechanistically grounded troubleshooting strategies and self-validating protocols to ensure high-purity yields during recrystallization.

Physicochemical Properties & Solvent Selection Matrix

The first step in designing a successful recrystallization workflow is understanding the thermodynamic relationship between the specific DMBz isomer and the solvent system. The table below summarizes the critical parameters required to select the optimal thermodynamic pathway for crystallization.

IsomerMolecular FormulaMelting Point (°C)Recommended Solvent SystemPrimary Intermolecular Interactions in Lattice
2,3-DMBz C₉H₁₀O₃52–54Isopropyl ether / HeptaneWeak dipole-dipole, π–π stacking
2,4-DMBz C₉H₁₀O₃68–71Heptane / Acetone (1:1)π–π stacking
2,5-DMBz C₉H₁₀O₃48–52Absolute EtOH or EtOH/WaterWeak C-H...O interactions
3,4-DMBz C₉H₁₀O₃42–4590% EtOH or Aqueous SaturationNo H-bonds, highly prone to oiling out
4-Br-2,5-DMBz C₉H₉BrO₃132–135Methanol or EthanolHalogen bonding, dipole-dipole

Troubleshooting & FAQs

Q1: Why does my 3,4-dimethoxybenzaldehyde form a brown oil instead of crystals upon cooling? A1: This phenomenon is known as "oiling out" (liquid-liquid phase separation). It occurs when the solute's melting point is lower than the saturation temperature of the solvent system. Because 3,4-DMBz lacks strong intermolecular hydrogen bonding and has a relatively low melting point (approx. 42-45°C), rapid cooling causes it to separate into a metastable, solute-rich liquid phase rather than nucleating as a solid. Causality & Solution: To prevent oiling out, you must bypass the metastable liquid phase. Use 90% ethanol and apply a strict temperature cycling protocol (e.g., oscillating between 298 K and 303 K) to induce solid nucleation[1].

Q2: I am purifying 4-bromo-2,5-dimethoxybenzaldehyde from its 2-bromo-3,6-dimethoxybenzaldehyde isomer. What is the mechanistic rationale for using methanol over non-polar solvents? A2: The bromination of 2,5-DMBz often yields unwanted structural isomers. Methanol and ethanol are preferred because they act as hydrogen bond donors to the aldehyde and methoxy oxygens. The subtle steric differences between the 4-bromo and 2-bromo isomers affect their crystal lattice energies and solvation enthalpies. Methanol provides a steep solubility curve for the 4-bromo isomer upon heating, while keeping the more sterically hindered 2-bromo isomer dissolved in the mother liquor during slow cooling[2].

Q3: Can I use a binary solvent system for 2,4-DMBz or 2,3-DMBz? A3: Yes. Isomers like 2,4-DMBz and 2,3-DMBz can be highly soluble in pure polar solvents, leading to poor recovery yields. A binary system like heptane/acetone (1:1) or isopropyl ether/heptane leverages acetone or ether as the "good" solvent to dissolve the crude mass, while heptane acts as the "anti-solvent." The anti-solvent decreases the dielectric constant of the medium, forcing the DMBz molecules to aggregate and crystallize via π–π stacking interactions[3].

Standardized Experimental Protocols

Every protocol utilized in pharmaceutical intermediate synthesis must be a self-validating system. The following methodologies incorporate built-in analytical checkpoints to verify success.

Protocol A: Recrystallization of 2,5-Dimethoxybenzaldehyde (and Halogenated Derivatives)

This method utilizes a polar protic solvent to maximize purity and is highly effective for removing residual alkylating agents or unreacted starting materials[4][5].

  • Dissolution: Transfer 10.0 g of crude 2,5-DMBz (or 4-Br-2,5-DMBz) into a 250 mL Erlenmeyer flask. Add 30 mL of absolute ethanol (or methanol for the brominated derivative).

  • Heating: Heat the mixture gently on a steam bath or hot plate stirrer until the solvent reaches a gentle boil and the solid is completely dissolved.

  • Hot Filtration (Optional but Recommended): If insoluble mechanical impurities are present, perform a rapid hot gravity filtration using fluted filter paper.

  • Controlled Cooling: Remove the flask from the heat source. Allow it to cool undisturbed at room temperature for 2 hours. Mechanistic Note: Do not disturb the flask or place it in an ice bath immediately; rapid cooling traps impurities in the crystal lattice.

  • Crystallization: Once the flask reaches room temperature and crystal growth slows, place it in an ice-water bath (0-4°C) for an additional 30 minutes to maximize yield.

  • Isolation: Collect the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with 10 mL of ice-cold ethanol to remove the residual mother liquor.

  • Self-Validation Checkpoint: Dry the crystals under a vacuum. Determine the melting point. A sharp melting point within 1-2°C of the literature value (e.g., 132-135°C for 4-bromo-2,5-DMBz) validates the exclusion of structural isomers[2]. If the melting range is broad (>4°C), a second recrystallization is mandatory.

Protocol B: Temperature-Cycled Recrystallization of 3,4-Dimethoxybenzaldehyde

This protocol is specifically designed to overcome the "oiling out" phase separation inherent to 3,4-DMBz[1][6].

  • Solvent Preparation: Prepare a solvent mixture of 90% ethanol and 10% water.

  • Saturation: In a test tube or small flask, add 2 mL of the 90% ethanol mixture for every 0.1 g of crude 3,4-DMBz[6].

  • Heating: Heat the mixture in a water bath until the solid completely dissolves.

  • Temperature Cycling (Critical Step): Instead of standard cooling, transfer the flask to a programmable water bath. Cycle the temperature between 298 K (25°C) and 303 K (30°C) over a period of 12-24 hours[1]. Mechanistic Note: The thermal oscillation continuously redissolves the amorphous oil phase and selectively favors the thermodynamically stable crystalline lattice.

  • Isolation: Once colorless needle-shaped crystals have formed, isolate them via vacuum filtration.

  • Self-Validation Checkpoint: Dissolve a small sample of the recrystallized product and the crude starting material in ethyl acetate. Run a TLC using an ethyl acetate/hexane (1:8) mobile phase[6]. A single, distinct spot under a UV lamp confirms the removal of impurities.

Workflow & Decision Matrix

To streamline your laboratory operations, use the following decision tree to select the appropriate solvent system based on the specific DMBz isomer you are processing.

Decision matrix for selecting recrystallization solvents for DMBz derivatives.

References

  • Title: What are the Steps in the Synthesis of 2,5-Dimethoxybenzaldehyde?
  • Title: How is 2,5-Dimethoxybenzaldehyde synthesized in the laboratory?
  • Title: Experiments on Contemporary Chemistry Topics Source: HKEdCity URL
  • Title: Application Notes and Protocols: Purification of 4-Bromo-2,5-dimethoxybenzaldehyde by Recrystallization Source: Benchchem URL
  • Title: 3,4-Dimethoxybenzaldehyde Source: IUCr Journals URL
  • Title: The crystal structures of four dimethoxybenzaldehyde isomers Source: PMC - NIH URL

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Yields in Schiff Base Formation

Introduction Schiff base (imine) formation is a fundamental transformation in drug development, coordination chemistry, and organic synthesis. It relies on the condensation of a primary amine with a carbonyl compound (an...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Schiff base (imine) formation is a fundamental transformation in drug development, coordination chemistry, and organic synthesis. It relies on the condensation of a primary amine with a carbonyl compound (an aldehyde or ketone). Despite its apparent simplicity, researchers frequently encounter stubbornly low yields.

This is primarily because the reaction is an equilibrium-driven process that produces water as a byproduct[1]. Without precise control over thermodynamics, kinetics, and the reaction environment, the equilibrium will stall or reverse. This technical guide bypasses generic advice to provide a mechanistic, causality-driven approach to troubleshooting and optimizing your imine syntheses.

Diagnostic Workflow

SchiffBaseTroubleshooting Start Low Schiff Base Yield Detected CheckWater Is water being actively removed from the system? Start->CheckWater FixWater Implement Dean-Stark or 4Å Molecular Sieves CheckWater->FixWater No CheckPH Is the reaction pH optimized (pH 4-6)? CheckWater->CheckPH Yes FixWater->CheckPH FixPH Adjust with Glacial Acetic Acid (Catalyzes dehydration) CheckPH->FixPH No CheckSterics Are reactants sterically hindered? (e.g., Aromatic Ketones) CheckPH->CheckSterics Yes FixPH->CheckSterics FixSterics Apply Microwave Heating or Lewis Acid (e.g., TiCl4) CheckSterics->FixSterics Yes Success Optimized Imine Yield CheckSterics->Success No FixSterics->Success

Diagnostic flowchart for troubleshooting low yields in Schiff base synthesis.

Troubleshooting FAQs (Mechanistic Deep-Dives)

Q1: Why is my Schiff base yield so low despite refluxing for 48 hours? A1: Extending reaction time cannot overcome thermodynamic equilibrium. The formation of a Schiff base produces one equivalent of water. According to Le Chatelier's principle, if this water is not actively removed from the system, the reverse reaction (hydrolysis of the imine) will match the forward reaction rate, capping your yield[1][2]. You must break the equilibrium by physically or chemically sequestering the water byproduct.

Q2: How does pH dictate the success of the reaction, and what is the optimal range? A2: Schiff base formation is highly pH-dependent because it occurs in two distinct mechanistic steps with opposing electronic requirements[2][3]:

  • Nucleophilic Addition: The primary amine attacks the carbonyl carbon to form a carbinolamine intermediate. If the pH is too low (< 4), the amine becomes protonated ( NH3+​ ), rendering it non-nucleophilic and halting the reaction.

  • Dehydration: The carbinolamine must lose water to form the azomethine ( C=N ) double bond. This step is acid-catalyzed. If the pH is too high (> 7), there are insufficient protons to catalyze the elimination of the hydroxyl group.

Solution: Maintain a mildly acidic "Goldilocks" zone of pH 4–6 [3]. This ensures enough free amine exists for the initial attack while providing sufficient protons to catalyze the rate-determining dehydration step.

Q3: I am reacting an aromatic ketone with an aniline derivative, and the reaction won't proceed. Why? A3: You are fighting both sterics and electronics. Ketones are inherently less electrophilic than aldehydes due to the electron-donating effects of their adjacent alkyl or aryl groups[4]. Furthermore, aromatic rings provide resonance stabilization to the starting materials, significantly raising the activation energy required to reach the transition state[2]. Solution: Standard reflux is often insufficient for aromatic ketones. You must switch to high-energy methodologies, such as microwave-assisted synthesis, or employ strong Lewis acids (e.g., TiCl4​ ) to hyper-activate the carbonyl carbon[4][5].

Self-Validating Experimental Protocols
Protocol 1: Azeotropic Distillation via Dean-Stark Trap

Purpose: Continuous physical removal of water to drive equilibrium.

  • Setup: Combine the amine and carbonyl compound (equimolar) in a round-bottom flask. Add toluene (bp 110°C) as the solvent and a catalytic amount of glacial acetic acid (to achieve pH ~5). Causality: Toluene forms a minimum-boiling azeotrope with water. As the mixture boils, water and toluene co-distill at ~85°C, physically carrying the byproduct out of the reaction matrix[1].

  • Execution: Attach a Dean-Stark trap and a reflux condenser. Heat to a vigorous reflux. Causality: The azeotrope condenses and falls into the trap. Because water is denser than toluene (1.0 g/mL vs 0.87 g/mL) and immiscible, it phase-separates to the bottom of the trap. The dry toluene overflows back into the reaction flask.

  • Validation: The system is self-validating. Calculate the theoretical volume of water (e.g., a 100 mmol reaction produces 1.8 mL of H2​O ). The reaction is complete exactly when the water level in the trap stops rising and matches the theoretical yield.

Protocol 2: In-Situ Dehydration using Molecular Sieves

Purpose: Chemical sequestration of water for temperature-sensitive substrates.

  • Activation: Heat 4Å molecular sieves at 300°C under vacuum for 3 hours prior to use. Causality: Factory-new sieves contain adsorbed atmospheric moisture. High-heat vacuum treatment empties the pores, maximizing their capacity to trap reaction water.

  • Execution: Add 1.5 g of activated sieves per mmol of reactant directly to the reaction mixture in anhydrous ethanol or dichloromethane. Stir at room temperature. Causality: The kinetic diameter of a water molecule is ~2.65 Å. The 4Å pores perfectly accommodate and irreversibly trap the water molecules while excluding the larger organic reactants and products.

  • Validation: Filter out the sieves and analyze the crude mixture via 1H -NMR. The reaction is validated when the aldehyde proton signal (~9.5–10.0 ppm) disappears entirely, replaced by a sharp imine (azomethine) proton signal at ~8.0–8.5 ppm.

Protocol 3: Microwave-Assisted Solvent-Free Synthesis

Purpose: Overcoming high activation energy barriers for sterically hindered aromatic ketones.

  • Setup: Grind equimolar amounts of the aromatic ketone and amine in an agate mortar to ensure intimate physical contact. Transfer to a microwave-safe quartz vessel. Do not add solvent[5]. Causality: Solvent-free conditions maximize the collision frequency between hindered reactants, preventing solvent molecules from diluting the effective concentration.

  • Execution: Irradiate in a dedicated laboratory microwave synthesizer at 200 W for 2–5 minutes[4][5]. Causality: Microwave dielectric heating provides rapid, uniform energy transfer directly to the polar bonds of the molecules, easily surpassing the high activation energy barrier of aromatic ketones without causing the thermal degradation typical of multi-day refluxing.

  • Validation: Analyze via Thin Layer Chromatography (TLC). A successful reaction will show a single, distinct product spot with a different Rf​ value than both starting materials, confirming complete conversion in minutes rather than days.

Quantitative Data Presentation

Table 1: Comparative Analysis of Water Removal and Synthesis Strategies

Synthesis StrategyTypical SubstrateReaction TimeAvg. Yield (%)Primary Mechanistic Advantage
Conventional Reflux Aliphatic Aldehydes2 - 6 hours50 - 65%Simple setup; relies on naturally favorable equilibrium
Dean-Stark Azeotropic Aliphatic/Aromatic12 - 24 hours85 - 95%Continuous physical removal of water bypasses Le Chatelier limits
4Å Molecular Sieves Moisture-Sensitive24 - 48 hours80 - 90%Mild temperature profile prevents thermal degradation of products
Microwave-Assisted Aromatic Ketones2 - 10 mins90 - 98%Rapid dielectric heating overcomes high activation energy barriers

Sources

Reference Data & Comparative Studies

Validation

Orthogonal Cross-Validation: Synergizing NMR and Mass Spectrometry for Unambiguous Product Confirmation

The Analytical Imperative in Drug Discovery In the rigorous landscape of drug discovery, metabolomics, and synthetic chemistry, the unequivocal confirmation of molecular structure is paramount. Historically, laboratories...

Author: BenchChem Technical Support Team. Date: March 2026

The Analytical Imperative in Drug Discovery

In the rigorous landscape of drug discovery, metabolomics, and synthetic chemistry, the unequivocal confirmation of molecular structure is paramount. Historically, laboratories have leaned heavily on either Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS) in isolation. However, the rising complexity of modern therapeutics—ranging from stereochemically dense natural products to complex biologics—has exposed the limitations of1[1].

As an Application Scientist, I advocate for a critical paradigm shift: the mandatory orthogonal cross-validation of NMR and MS data. This guide objectively compares these techniques and provides a self-validating experimental framework for integrating them into a unified, fail-safe 2[2].

The Mechanistic Divide: NMR vs. MS

To understand why cross-validation is necessary, we must first examine the causality behind each technique's strengths and blind spots.

  • Mass Spectrometry (MS): MS operates by ionizing molecules and measuring their mass-to-charge (m/z) ratios. High-Resolution MS (HRMS) provides exact mass measurements (sub-5 ppm error), which restricts the possible molecular formulae. Tandem MS (MS/MS) generates fragmentation trees that map structural subunits. The limitation: MS is inherently destructive and often struggles to differentiate stereoisomers or positional isomers that yield3[3].

  • Nuclear Magnetic Resonance (NMR): NMR is a non-destructive technique that probes the local magnetic environment of active nuclei (e.g., ¹H, ¹³C) under a strong external magnetic field. It provides an atomic-level map of connectivity (via 2D experiments like HSQC and HMBC) and spatial proximity (via NOESY). The limitation: NMR suffers from relatively low sensitivity, requires larger sample quantities, and can produce highly convoluted spectra in4[4].

Table 1: Quantitative and Qualitative Comparison of MS and NMR
Analytical FeatureMass Spectrometry (MS)Nuclear Magnetic Resonance (NMR)Orthogonal Cross-Validation (MS + NMR)
Primary Output Exact mass, molecular formula, fragmentsAtomic connectivity, stereochemistryUnambiguous 3D molecular structure
Sensitivity Extremely High (Femtomole/Picomole)Low to Moderate (Nanomole/Micromole)High (MS guides NMR interpretation)
Isomer Differentiation Poor (Isomers often share MS/MS spectra)Excellent (Resolves chiral centers/diastereomers)Absolute certainty via combined metrics
Sample Integrity DestructiveNon-destructiveNon-destructive NMR followed by MS
Quantitation Requires extensive calibration/standardsInherently quantitative (signal ∝ concentration)Absolute quantitation with formula confirmation

The Case for Orthogonal Cross-Validation

Relying solely on MS can lead to false positives due to isomeric overlap, while relying solely on NMR can result in interpretational mistakes due to overlapping signals or unobserved heteroatoms. By combining them, we create a synergistic loop: MS provides the molecular formula, which acts as a boundary condition that drastically reduces the computational space for 5[5]. Advanced Computer-Assisted Structure Elucidation (CASE) algorithms now seamlessly integrate both datasets to rank 5[5].

Workflow Start Unknown Compound (Drug Product) MS_Branch Mass Spectrometry (HRMS & MS/MS) Start->MS_Branch NMR_Branch NMR Spectroscopy (1D & 2D) Start->NMR_Branch MS_Output Exact Mass & Formula Fragmentation Tree MS_Branch->MS_Output NMR_Output Atomic Connectivity Stereochemistry NMR_Branch->NMR_Output CASE Computer-Assisted Structure Elucidation MS_Output->CASE NMR_Output->CASE Validation Orthogonal Cross-Validation (Confirmed Structure) CASE->Validation

Workflow integrating MS and NMR data for orthogonal structural validation.

Step-by-Step Experimental Methodology: A Self-Validating Protocol

To ensure trustworthiness, the following workflow is designed as a self-validating system. The output of one technique serves as the input constraint for the next, culminating in a mathematically and5[5].

Phase 1: High-Resolution Mass Spectrometry (HRMS) for Formula Determination

Causality: We initiate with HRMS because establishing an exact molecular formula acts as a definitive filter. It prevents the misinterpretation of NMR data by ruling out impossible atomic compositions before spectral assignment begins.

  • Sample Preparation: Dissolve the analyte in an MS-compatible, high-purity solvent (e.g., LC-MS grade Methanol or Acetonitrile).

  • Ionization & Acquisition: Inject the sample into an ESI-QTOF mass spectrometer. Choice of ESI: Electrospray Ionization is chosen for its soft ionization, preserving the intact molecular ion [M+H]⁺ or [M-H]⁻.

  • MS/MS Fragmentation: Isolate the precursor ion and apply Collision-Induced Dissociation (CID) to generate structural fragments.

  • Data Processing: Calculate the exact mass. Use isotopic pattern matching (e.g., A+1, A+2 relative abundances) to generate a highly probable 6[6].

Phase 2: 1D and 2D NMR for Structural Elucidation

Causality: With the formula established, NMR is deployed to map the exact connectivity. 2D NMR is mandatory here; 1D ¹H spectra often suffer from peak overlap, whereas 2D experiments disperse signals across a second frequency domain, 7[7].

  • Instrument Setup: Insert the NMR tube into the spectrometer. Lock the field frequency to the deuterium signal of the solvent to prevent spectral drift, and shim the magnetic field to ensure high homogeneity (critical for sharp peak resolution)[2].

  • 1D ¹H Acquisition: Acquire a standard proton spectrum (typically 16-64 scans, 90° pulse) to verify sample purity and perform quantitative proton counting.

  • 2D HSQC (Heteronuclear Single Quantum Coherence): Acquire to correlate each proton with its directly attached Carbon-13 atom. Causality: This immediately identifies CH, CH₂, and CH₃ groups.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): Acquire to observe long-range (2-3 bond) proton-carbon couplings. Causality: This is the critical step for bridging isolated spin systems and positioning non-protonated carbons or heteroatoms.

Phase 3: Data Integration and Cross-Validation (CASE)

Causality: Manual interpretation is prone to human bias, which can lead to forced fitting of data[8]. We utilize CASE software to enforce objectivity.

  • Input the MS-derived molecular formula and the 1D/2D NMR peak lists into the CASE system.

  • The software generates all mathematically possible structural isomers.

  • The system predicts the theoretical NMR spectra for each isomer and calculates the Root Mean Square Deviation (RMSD) against the empirical NMR data[5].

  • Self-Validation Step: The top-ranked structure must perfectly corroborate the MS/MS fragmentation tree. If an MS/MS fragment cannot be logically derived from the CASE-proposed structure, the assignment is rejected, and the data is re-evaluated.

Experimental Data & Case Study: Resolving Isomeric Ambiguity

Consider a scenario where a synthesized drug metabolite yields an exact mass of m/z 252.1234, corresponding to C₁₄H₁₅NO₃. MS alone cannot distinguish between two positional isomers (Isomer A and Isomer B) because their MS/MS spectra are nearly identical. Orthogonal cross-validation resolves this instantly.

Table 2: Experimental Data Comparison for Isomeric Differentiation
ParameterIsomer A (Target Product)Isomer B (Impurity)Diagnostic Value
HRMS [M+H]⁺ 252.1234252.1234Indistinguishable
MS/MS Major Fragments m/z 210, 182, 134m/z 210, 182, 134Indistinguishable
¹H NMR (H-4 shift) 6.85 ppm (Doublet, J=8.0 Hz)7.12 ppm (Singlet)Distinctive: Confirms ortho-coupling in Isomer A vs. isolated proton in Isomer B
HMBC Correlations H-4 to C-2, C-6H-4 to C-3, C-5Distinctive: Maps exact connectivity of the aromatic ring
Cross-Validation Result Confirmed Match Rejected NMR connectivity perfectly aligns with MS formula

Conclusion

The integration of Mass Spectrometry and NMR spectroscopy transcends the limitations of either technique used in isolation[9]. By anchoring the structural elucidation process with the exact mass and formula from HRMS, and subsequently mapping the atomic topology via 2D NMR, researchers establish a self-validating, closed-loop system. This orthogonal cross-validation approach is not just a best practice; it is an analytical imperative for ensuring the safety, efficacy, and regulatory compliance of modern chemical products.

References

  • Advances and perspectives in computer-assisted structure elucidation: a review (RSC) URL:[Link]

  • Recent Advances in Targeted and Untargeted Metabolomics by NMR and MS/NMR Methods (NIH/PMC) URL:[Link]

  • NMR And Mass Spectrometry In Pharmaceutical Development (Outsourced Pharma) URL:[Link]

  • Why Pharma Companies Are Investing in Structure Elucidation Services by NMR in 2025 (ResolveMass) URL: [Link]

  • NMR Applications in Drug Screening (Creative Biostructure) URL:[Link]

  • MS and NMR - the Perfect Couple? (The Analytical Scientist) URL:[Link]

  • Unequivocal Orthogonal Definition of Complex Molecular Structures Using Anisotropic NMR Measurements (NIH/PMC) URL:[Link]

  • Advancing Structure Elucidation with a Flexible Multi-Spectral AI Model (ChemRxiv) URL:[Link]

Sources

Comparative

Reactivity comparison between 2-Hydroxy-3,5-dimethoxybenzaldehyde and vanillin

Executive Summary & Structural Context For drug development professionals and synthetic chemists, selecting the correct benzaldehyde derivative is critical for designing efficient synthetic routes. While vanillin (4-hydr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Context

For drug development professionals and synthetic chemists, selecting the correct benzaldehyde derivative is critical for designing efficient synthetic routes. While vanillin (4-hydroxy-3-methoxybenzaldehyde) and 2-hydroxy-3,5-dimethoxybenzaldehyde share similar functional groups, their positional isomerism dictates vastly different reactivity profiles.

This guide provides an in-depth comparison of their electrophilic and nucleophilic behaviors, grounded in structural causality. We will explore how intramolecular forces and steric environments dictate experimental design, supported by self-validating laboratory protocols.

Structural & Electronic Fundamentals (The Causality)

The divergent reactivity between these two molecules is primarily governed by two structural phenomena: intramolecular hydrogen bonding and steric shielding .

  • Vanillin : Features a para-hydroxyl group and a meta-methoxy group relative to the aldehyde. The 4-OH group cannot form an intramolecular hydrogen bond with the 1-CHO group. Consequently, the carbonyl carbon remains highly electrophilic, and the hydroxyl group is relatively unhindered and acidic (pKa 7.40) .

  • 2-Hydroxy-3,5-dimethoxybenzaldehyde : Features an ortho-hydroxyl group. This proximity allows for a strong intramolecular hydrogen bond between the 2-OH proton and the aldehyde carbonyl oxygen, forming a stable six-membered pseudo-ring. This ground-state stabilization significantly reduces the electrophilicity of the carbonyl carbon. Furthermore, the 2-OH is sterically flanked by the 3-methoxy group, reducing its nucleophilicity and slightly lowering its acidity (estimated pKa ~7.91, analogous to o-vanillin) .

Reactivity Vanillin Vanillin (4-OH, 3-OMe) NoHBond No Intramolecular H-Bond Vanillin->NoHBond HDMB 2-Hydroxy-3,5-dimethoxybenzaldehyde (2-OH, 3,5-diOMe) StrongHBond Strong Intramolecular H-Bond (OH···O=CH) HDMB->StrongHBond HighElectro High Carbonyl Electrophilicity NoHBond->HighElectro Unshielded C=O EasyAlkyl Facile O-Alkylation (Mild Base) NoHBond->EasyAlkyl Exposed 4-OH LowElectro Reduced Carbonyl Electrophilicity StrongHBond->LowElectro Ground-state stabilization HardAlkyl Sterically Hindered O-Alkylation (Strong Base Req.) StrongHBond->HardAlkyl 3-OMe steric clash

Fig 1: Divergent reactivity pathways dictated by intramolecular hydrogen bonding and steric hindrance.

Quantitative Reactivity Comparison

To facilitate rapid decision-making in synthetic design, the fundamental reactivity metrics of both compounds are summarized below.

PropertyVanillin2-Hydroxy-3,5-dimethoxybenzaldehyde
Hydroxyl Position Para (4-OH)Ortho (2-OH)
Intramolecular H-Bond AbsentStrong (OH ··· O=CH)
Carbonyl Electrophilicity HighModerate (Deactivated by H-bond)
Phenolic pKa 7.40~7.91
Metal Chelation Potential PoorExcellent (O,O-bidentate coordination)
Steric Hindrance at OH LowHigh (Flanked by 3-OMe)
FTIR C=O Stretch ~1680 cm⁻¹1666 cm⁻¹

Application-Specific Experimental Protocols

The following protocols demonstrate how to overcome the inherent structural challenges of 2-hydroxy-3,5-dimethoxybenzaldehyde compared to vanillin. Each workflow is designed as a self-validating system to ensure experimental integrity.

Protocol A: Schiff Base (Imine) Condensation

Objective: Synthesize a thiosemicarbazone derivative for transition metal chelation . Causality: Because the ortho-hydroxyl group in 2-hydroxy-3,5-dimethoxybenzaldehyde stabilizes the carbonyl via hydrogen bonding, standard room-temperature condensation is kinetically unfavorable. Thermal energy (reflux) is required to break the H-bond and allow nucleophilic attack by the amine.

Self-Validating Workflow:

  • Reagent Preparation: Dissolve 0.01 moles of 2-hydroxy-3,5-dimethoxybenzaldehyde (1.82 g) in 15 mL of hot absolute ethanol. Separately dissolve 0.01 moles of thiosemicarbazide in 15 mL of hot ethanol.

  • Thermal Activation: Combine the solutions in a 100-mL round-bottom flask. Reflux the mixture at 78°C for 45–60 minutes.

  • In-Process Validation (FTIR): Take a 0.1 mL aliquot at 30 minutes. Evaporate the solvent and run an ATR-FTIR. The reaction is proceeding correctly if the characteristic aldehyde C=O stretch at 1666 cm⁻¹ is diminishing, replaced by a sharp C=N (imine) stretch at ~1600 cm⁻¹.

  • Isolation: Cool the reaction mixture to 0°C in an ice bath to force precipitation of the light-yellow product.

  • Purification: Filter under a vacuum and wash sequentially with cold water and cold ethanol to remove unreacted precursors. Dry in vacuo.

Workflow Step1 1. Reagent Mixing (Aldehyde + Amine) Step2 2. Thermal Activation (Reflux 45-60 min) Step1->Step2 Step3 3. FTIR Monitoring (Track 1666 cm⁻¹ C=O) Step2->Step3 Step4 4. Precipitation (Cooling to 0°C) Step3->Step4 Step5 5. Product Isolation (Filtration & Wash) Step4->Step5

Fig 2: Step-by-step workflow for Schiff base synthesis with integrated FTIR validation checkpoints.

Protocol B: O-Alkylation of the Phenolic Hydroxyl

Objective: Etherification of the phenolic OH group for prodrug synthesis. Causality: Alkylating vanillin is straightforward and can often be achieved with Potassium Carbonate (K₂CO₃) in acetone. However, the 2-OH of 2-hydroxy-3,5-dimethoxybenzaldehyde is sterically shielded by the 3-methoxy group and electronically locked by the aldehyde. To achieve high yields, a more soluble and stronger base (Cesium Carbonate, Cs₂CO₃) and a highly polar aprotic solvent (DMF) must be utilized to force the generation of the naked phenoxide ion.

Self-Validating Workflow:

  • Deprotonation: Suspend 1.0 eq of 2-hydroxy-3,5-dimethoxybenzaldehyde and 1.5 eq of anhydrous Cs₂CO₃ in anhydrous DMF (0.2 M concentration). Stir at 60°C for 30 minutes.

  • Colorimetric Validation: The solution will undergo a distinct color shift (typically deepening to a bright yellow/orange), confirming the formation of the phenoxide anion.

  • Alkylation: Dropwise add 1.2 eq of the desired alkyl halide (e.g., methyl iodide or benzyl bromide). Maintain stirring at 60°C for 4 hours.

  • Chromatographic Validation: Run TLC (Hexane:EtOAc 7:3). The product spot will have a significantly higher Rf value than the starting material due to the loss of the polar, hydrogen-bonding hydroxyl group.

  • Workup: Quench with ice water, extract with Ethyl Acetate (3x), wash the organic layer with brine to remove residual DMF, dry over Na₂SO₄, and concentrate.

References

  • PubChem . "Vanillin - Chemical and Physical Properties." National Center for Biotechnology Information. Available at:[Link]

  • ChemBK . "o-Vanillin - Physico-chemical Properties." Chemical Database. Available at:[Link]

  • Research Publish Journals . "A sensitive and selective chromogenic reagent using 2-hydroxy 3, 5-dimethoxy benzaldehyde thiosemicarbazone (HDMBTSC)". International Journal of Mathematics and Physical Sciences Research. Available at:[Link]

  • ACS Publications . "A HCOF-Based Drug Delivery System for Cancer Therapy via Intracellular Click Chemistry". Biomacromolecules. Available at:[Link]

Validation

A Researcher's Guide to the Spectroscopic Differentiation of Hydroxy-Dimethoxybenzaldehyde Isomers

For researchers, scientists, and professionals in drug development, the precise identification of chemical isomers is a foundational requirement for robust and reproducible results. Benzaldehyde derivatives, a common sca...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the precise identification of chemical isomers is a foundational requirement for robust and reproducible results. Benzaldehyde derivatives, a common scaffold in medicinal chemistry and natural product synthesis, often present as a variety of isomers with distinct physical and biological properties. This guide provides a comprehensive spectroscopic comparison of 2-Hydroxy-3,5-dimethoxybenzaldehyde and its closely related isomers. While experimental spectroscopic data for 2-Hydroxy-3,5-dimethoxybenzaldehyde is not widely available in public repositories, this guide will leverage a detailed analysis of its structural analogues to provide a framework for its characterization and to highlight the nuanced differences that arise from positional isomerism.

The differentiation of these isomers is critical, as the specific placement of hydroxyl and methoxy groups on the aromatic ring dramatically influences the molecule's electronic environment and, consequently, its spectroscopic fingerprint. Understanding these subtle shifts is paramount for unambiguous structural elucidation and for ensuring the purity of starting materials and synthetic intermediates.

The Spectroscopic Fingerprint: A Comparative Analysis

The following sections detail the expected and observed spectroscopic characteristics of various hydroxy-dimethoxybenzaldehyde isomers. This comparative approach allows for the deduction of the probable spectral features of 2-Hydroxy-3,5-dimethoxybenzaldehyde and serves as a practical guide for identifying unknown isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Environments

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The chemical shifts (δ) of ¹H and ¹³C nuclei are exquisitely sensitive to their local electronic environment, providing a detailed map of the molecule's connectivity.

¹H NMR Spectroscopy

The proton NMR spectra of hydroxy-dimethoxybenzaldehyde isomers are characterized by signals from the aldehydic proton, aromatic protons, methoxy protons, and the hydroxyl proton. The substitution pattern on the benzene ring dictates the multiplicity and chemical shifts of the aromatic protons.

¹³C NMR Spectroscopy

The ¹³C NMR spectra provide information on all carbon atoms in the molecule. The chemical shifts of the carbonyl carbon, the aromatic carbons (both substituted and unsubstituted), and the methoxy carbons are key diagnostic markers.

Table 1: Comparative ¹H NMR Spectroscopic Data (ppm)

CompoundAldehyde (-CHO)Aromatic (Ar-H)Hydroxyl (-OH)Methoxy (-OCH₃)Solvent
2-Hydroxy-3-methoxybenzaldehyde (o-Vanillin)~9.86.87-7.29 (m)~10.85~3.83 (s)DMSO-d₆[1]
2-Hydroxy-4-methoxybenzaldehyde9.71 (s)7.42 (d, J=8.5 Hz), 6.51 (dd, J=8.5, 2.3 Hz), 6.42 (d, J=2.3 Hz)11.48 (s)3.86 (s)CDCl₃[2]
2-Hydroxy-5-methoxybenzaldehyde~10.11~7.05 (d), ~6.90 (dd), ~6.78 (d)~10.88-DMSO-d₆
4-Hydroxy-3,5-dimethoxybenzaldehyde (Syringaldehyde)9.81 (s)7.15 (s, 2H)-3.91 (s, 6H)CDCl₃

Table 2: Comparative ¹³C NMR Spectroscopic Data (ppm)

CompoundCarbonyl (C=O)Aromatic (C-OH)Aromatic (C-OCH₃)Aromatic (C-H)Methoxy (-OCH₃)Solvent
2-Hydroxy-4-methoxybenzaldehyde------
2,5-Dimethoxybenzaldehyde------
2,3-Dimethoxybenzaldehyde------

Note: A complete, directly comparable dataset for all isomers in the same solvent is not available in the public domain. The provided data is compiled from various sources and should be interpreted with caution.

Infrared (IR) Spectroscopy: Vibrational Signatures of Functional Groups

IR spectroscopy provides valuable information about the functional groups present in a molecule. Key vibrational bands for hydroxy-dimethoxybenzaldehyde isomers include the O-H stretch of the hydroxyl group, the C-H stretch of the aldehyde, the C=O stretch of the carbonyl group, and the C-O stretches of the methoxy and hydroxyl groups.

Table 3: Key IR Absorption Bands (cm⁻¹)

CompoundO-H StretchC-H (Aldehyde)C=O StretchC-O Stretch
2-Hydroxybenzaldehyde3300-3100 (broad)2850, 275016701285
2-Hydroxy-3-methoxybenzaldehyde~3470 (broad)~3000-~1257
4-Hydroxy-3,5-dimethoxybenzaldehyde----

The position and shape of the O-H stretching band can be indicative of intramolecular hydrogen bonding between the hydroxyl group and the adjacent aldehyde or methoxy groups.

Mass Spectrometry (MS): Molecular Weight and Fragmentation Patterns

Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern upon ionization. The molecular ion peak (M⁺) confirms the molecular formula (C₉H₁₀O₄ for hydroxy-dimethoxybenzaldehyde isomers, with a molecular weight of 182.17 g/mol ). The fragmentation pattern can offer clues about the substitution pattern.

Table 4: Mass Spectrometry Data (m/z)

CompoundMolecular Ion (M⁺)Key Fragment Ions
2-Hydroxy-3-methoxybenzaldehyde152-
4-Hydroxy-3,5-dimethoxybenzaldehyde182-

Common fragmentation pathways include the loss of a hydrogen atom (M-1), a methyl group (M-15) from a methoxy substituent, and a formyl radical (M-29).

Experimental Protocols

To ensure the reliability and reproducibility of spectroscopic data, standardized experimental protocols are essential.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.

  • Instrumentation: Utilize a standard NMR spectrometer (e.g., 400 or 500 MHz).

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. A typical experiment includes a spectral width of 12-15 ppm and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) is necessary. A longer relaxation delay (2-5 seconds) and a larger number of scans are typically required compared to ¹H NMR.

IR Spectroscopy
  • Sample Preparation (KBr Pellet): Mix a small amount of the solid sample with dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

  • Sample Preparation (Thin Film): If the sample is a low-melting solid or an oil, dissolve a small amount in a volatile solvent and deposit a drop onto a salt plate (e.g., NaCl or KBr). Allow the solvent to evaporate, leaving a thin film.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Collect a background spectrum of the empty sample compartment or the pure KBr pellet. Then, acquire the sample spectrum, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as a direct insertion probe for solid samples or through a gas or liquid chromatograph (GC-MS or LC-MS).

  • Ionization: Utilize an appropriate ionization technique, with Electron Ionization (EI) being common for these types of molecules.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions and generate a mass spectrum.

Experimental Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of hydroxy-dimethoxybenzaldehyde isomers.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Isomer Sample NMR NMR (¹H & ¹³C) Sample->NMR IR FTIR Sample->IR MS Mass Spec. Sample->MS Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure Purity Purity Assessment Structure->Purity

Caption: A generalized workflow for the spectroscopic analysis and structural elucidation of hydroxy-dimethoxybenzaldehyde isomers.

Conclusion

The spectroscopic comparison of 2-Hydroxy-3,5-dimethoxybenzaldehyde isomers underscores the importance of a multi-technique approach for unambiguous structural assignment. While a complete experimental dataset for the title compound remains elusive in the public domain, a thorough analysis of its structural analogues provides a robust framework for its characterization. The subtle yet significant differences in NMR chemical shifts, IR vibrational frequencies, and mass spectral fragmentation patterns serve as powerful diagnostic tools for differentiating between these closely related molecules. This guide provides the foundational knowledge and experimental protocols necessary for researchers to confidently identify and characterize these important chemical entities in their own work.

References

  • BenchChem. (2025).
  • Zhou, R., Zou, H., & Mei, G. (2014). Synthesis, Spectroscopic Characterization and Thermal Studies of (E,E)-2-Hydroxy-3-methoxybenzaldehyde Azine. Asian Journal of Chemistry, 26(4), 1035-1038.

Sources

Safety & Regulatory Compliance

Safety

2-Hydroxy-3,5-dimethoxybenzaldehyde proper disposal procedures

Handling and disposing of highly functionalized aromatic compounds requires a deep understanding of their physicochemical properties and reactivity. 2-Hydroxy-3,5-dimethoxybenzaldehyde (CAS: 65162-29-0) is a critical ele...

Author: BenchChem Technical Support Team. Date: March 2026

Handling and disposing of highly functionalized aromatic compounds requires a deep understanding of their physicochemical properties and reactivity. 2-Hydroxy-3,5-dimethoxybenzaldehyde (CAS: 65162-29-0) is a critical electrophilic precursor frequently utilized in the total synthesis of complex marine natural products, such as Hierridin C [ResearchGate[1]]([Link]), and in the engineering of stimuli-responsive spiropyran hydrogels for CO₂ sensing .

Due to its phenolic aldehyde structure, this compound exhibits specific reactivity profiles that necessitate stringent, causality-driven disposal protocols to comply with RCRA (Resource Conservation and Recovery Act) standards and institutional Chemical Hygiene Plans (CHP).

The following guide provides self-validating, step-by-step methodologies for the safe operational handling and disposal of 2-Hydroxy-3,5-dimethoxybenzaldehyde waste streams.

Physicochemical Profiling & Hazard Causality

To design an effective disposal strategy, we must first analyze the molecular behavior of the compound. The table below summarizes the quantitative data and the direct operational causality behind each disposal requirement.

ParameterSpecificationOperational & Disposal Implication
CAS Number 65162-29-0Required for accurate RCRA waste profiling and EHS manifesting.
Physical State Crystalline SolidHigh risk of aerosolization during transfer. Mandates manipulation within a Class II fume hood.
Solubility Profile Soluble in THF, DCM, MeOHHighly lipophilic aromatic core. Water is ineffective for decontamination; polar organic solvents must be used.
Chemical Reactivity Phenolic AldehydeIncompatible with strong oxidizers and bases. Can undergo exothermic reactions if mixed improperly in waste jugs.
Waste Classification Characteristic HazardousMust be segregated into halogenated or non-halogenated streams for high-temperature incineration .

Logical Disposal Workflow

The disposal of 2-Hydroxy-3,5-dimethoxybenzaldehyde must be strictly segregated to prevent dangerous cross-reactions and to minimize institutional disposal costs. Halogenated waste requires specialized high-temperature incineration to prevent the formation of toxic dioxins; mixing a non-halogenated stream with even trace amounts of halogenated solvent drastically increases disposal fees.

WasteManagement A 2-Hydroxy-3,5-dimethoxybenzaldehyde Waste Generation B Physical State Assessment A->B C Solid Waste (Powder, PPE, Consumables) B->C Solids D Liquid Waste (Reaction Mother Liquors) B->D Solutions E Triple Rinse Protocol (Acetone/EtOH) C->E Empty Containers H Dry Solid Waste Bin (Double-bagged) C->H Contaminated PPE F Halogenated Stream (Contains DCM/CHCl3) D->F Halogen Solvents Present G Non-Halogenated Stream (Alcohols, THF, EtOAc) D->G No Halogen Solvents E->G Rinseate E->H Cleaned Glassware I RCRA-Compliant Accumulation (10-20% Headspace) F->I G->I J EHS High-Temp Incineration H->J I->J

Logical workflow for the segregation and disposal of 2-Hydroxy-3,5-dimethoxybenzaldehyde waste.

Self-Validating Disposal Protocols

Every laboratory protocol must include an internal mechanism to verify its success. The following methodologies incorporate self-validating checks to ensure absolute safety before waste is transferred to Environmental Health and Safety (EHS) personnel.

Protocol A: Liquid Waste Segregation & Micro-Compatibility Testing

Causality: Liquid waste from syntheses involving 2-Hydroxy-3,5-dimethoxybenzaldehyde often contains reactive intermediates (e.g., Grignard reagents, boron complexes, or unquenched acids) . Blindly adding this mother liquor to a bulk waste carboy can trigger exothermic polymerization, rapid gas evolution, and catastrophic container rupture.

Step-by-Step Methodology:

  • Stream Identification: Determine the exact solvent composition of your reaction mother liquor. If it contains any chlorinated solvents (e.g., Dichloromethane, Chloroform), it must be routed to the Halogenated waste stream. All others (e.g., THF, Methanol, Ethyl Acetate) route to the Non-Halogenated stream.

  • Micro-Compatibility Test (Self-Validating Step): Before bulk transfer, extract a 1 mL aliquot of your new liquid waste. In a fume hood, combine it with 1 mL of the existing bulk waste from the target carboy in a borosilicate test tube.

  • Observation & Validation: Monitor the test tube for 5 minutes. The absence of temperature elevation, phase separation, or gas evolution validates chemical compatibility. If bubbling or heat occurs, the waste must be collected in a separate, dedicated temporary container.

  • Bulk Transfer: Transfer the validated liquid waste into the RCRA-compliant polyethylene container using a grounded funnel to prevent static discharge.

  • Headspace Management: Fill the container to a maximum of 80-90% capacity. Leaving 10-20% headspace is a critical regulatory requirement to accommodate vapor pressure fluctuations and prevent over-pressurization .

Protocol B: Solid Waste & Triple-Rinse Decontamination

Causality: Empty reagent bottles and contaminated glassware retain trace amounts of the chemical. Disposing of them directly as hazardous waste is logistically inefficient and unnecessarily expensive. The triple-rinse protocol systematically dilutes the residue to non-hazardous levels, converting a "hazardous waste container" into standard municipal solid waste under EPA guidelines [Georgia Gwinnett College[2]]([Link]).

Step-by-Step Methodology:

  • Solvent Selection: Select a solvent in which 2-Hydroxy-3,5-dimethoxybenzaldehyde is highly soluble, such as Acetone or Ethanol. Do not use water; the compound's lipophilic aromatic core prevents effective aqueous dissolution.

  • First Rinse (Bulk Removal): Add the selected solvent equivalent to 10% of the container's total volume. Cap tightly, agitate vigorously for 30 seconds, and empty the rinseate into the appropriate liquid waste stream.

  • Second & Third Rinses (Trace Dilution): Repeat the process two more times. Statistically, three successive rinses remove >99.9% of the chemical residue.

  • UV-Validation (Self-Validating Step): Inspect the interior of the dried glassware under a 365 nm UV lamp. The highly conjugated aromatic system of 2-Hydroxy-3,5-dimethoxybenzaldehyde exhibits distinct UV absorbance/fluorescence. A complete lack of optical activity under the lamp confirms successful, absolute decontamination.

  • Label Defacement: Completely deface or remove the original chemical label. The container can now be safely disposed of as clean glass/solid municipal waste, or repurposed for non-critical laboratory storage.

References

  • Structure of Hierridin C, Synthesis of Hierridins B and C, and Evidence for Prevalent Alkylresorcinol Biosynthesis in Picocyanobacteria. ResearchGate. [Link]

  • Spiropyran-based chromic hydrogels for CO2 absorption and detection. Frontiers. [Link]

  • New Jersey Institute of Technology Chemical Hygiene Plan. NJIT.[Link]

  • Chemical Hygiene Plan (CHP). Georgia Gwinnett College. [Link]

  • CAPE Induction and Health and Safety Manual. University of Canterbury.[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

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Route proposals generated from BenchChem retrosynthesis models.

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